4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKAQTBBQJSDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274830 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-74-2 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS number
An In-depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4), a key synthetic intermediate derived from the versatile 1,3,5-triazine scaffold. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, and its applications as a foundational building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this reagent's utility. We will cover its identification, physicochemical characteristics, a validated synthesis workflow, safety and handling protocols, and its strategic role in the development of novel molecular entities.
Introduction and Core Concepts
The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold renowned for its chemical stability and versatile reactivity. The parent compound for many of these derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three chlorine atoms that can be sequentially displaced by various nucleophiles.[1][2] This stepwise reactivity, controllable by temperature, allows for the precise construction of mono-, di-, and tri-substituted triazines, making it an invaluable platform for combinatorial chemistry and targeted synthesis.[2]
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a mono-substituted derivative, representing the first step in this sequential substitution pathway. By reacting cyanuric chloride with one equivalent of aniline, two reactive chlorine sites remain, positioning this compound as a pivotal intermediate for further chemical elaboration. While it has found use as a pre-emergent herbicide[3], its primary value in the context of advanced research lies in its role as a versatile building block for creating diverse molecular libraries aimed at drug discovery and the synthesis of functional materials.
A Note on Nomenclature: The topic specifies "N,N-diphenyl," which would imply two phenyl groups attached to the exocyclic amine. However, the universally recognized compound associated with CAS number 2272-40-4 is the mono-substituted 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . This guide will focus on this well-documented structure.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and physical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are summarized below.
Chemical Structure
Caption: 2D structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
Properties Table
| Property | Value | Source(s) |
| CAS Number | 2272-40-4 | [4][5][6] |
| Molecular Formula | C₉H₆Cl₂N₄ | [3][4][6] |
| Molecular Weight | 241.08 g/mol | [4][7] |
| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [6] |
| Synonyms | 2-Anilino-4,6-dichloro-1,3,5-triazine; 2,4-Dichloro-6-anilino-1,3,5-triazine | [3] |
| Appearance | Crystalline solid (typical) | N/A |
| Boiling Point | 441.8 °C at 760 mmHg | [3] |
| Density | 1.515 g/cm³ | [3] |
| Flash Point | 221 °C | [3] |
| SMILES | ClC1=NC(NC2=CC=CC=C2)=NC(Cl)=N1 | [4][8] |
| InChI Key | SACFASUHQGNXOD-UHFFFAOYSA-N | [6][7][9] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is reliably achieved through the nucleophilic aromatic substitution of cyanuric chloride with aniline. The differential reactivity of the chlorine atoms at varying temperatures is the key to achieving mono-substitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound from cyanuric chloride.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the selective mono-amination of cyanuric chloride.[7]
-
Preparation of Cyanuric Chloride Dispersion:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 800 g of crushed ice.
-
Separately, dissolve 36.9 g of cyanuric chloride in 320 mL of acetone.
-
Causality: Using an ice-water bath creates a finely dispersed slurry of cyanuric chloride and, more importantly, maintains a low temperature (0-5 °C). This is critical to deactivate the triazine ring and prevent di- and tri-substitution, which readily occur at higher temperatures. Acetone serves as a water-miscible organic solvent to dissolve the cyanuric chloride.
-
-
Nucleophilic Addition:
-
Begin stirring the ice/cyanuric chloride dispersion vigorously.
-
Add 18.6 g of aniline to a dropping funnel.
-
In a separate dropping funnel, add 210 mL of a 5% aqueous sodium carbonate solution.
-
Begin the dropwise addition of aniline into the reaction vessel. Simultaneously, begin adding the sodium carbonate solution at an equivalent rate. Maintain the internal temperature at or below 5 °C throughout the addition.
-
Causality: Aniline acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring. The reaction releases hydrochloric acid (HCl) as a byproduct. Sodium carbonate is a mild base that neutralizes the generated HCl in situ. This is crucial because a buildup of acid would protonate the remaining aniline, converting it into the non-nucleophilic anilinium salt and halting the reaction.
-
-
Precipitation and Isolation:
-
Upon completion of the addition, a white crystalline precipitate will have formed.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts (sodium chloride, unreacted sodium carbonate) and impurities.
-
Dry the product under vacuum to yield 2,4-dichloro-6-phenylamino-1,3,5-triazine.[7]
-
-
Purification and Characterization (Self-Validation):
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) if necessary.
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
-
Applications in Research and Drug Development
The true potential of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is realized in its role as a versatile synthetic intermediate. The two remaining chlorine atoms can be substituted with a wide range of nucleophiles, serving as handles for molecular elaboration.
-
Scaffold for Combinatorial Libraries: The remaining C-Cl bonds can be targeted by a second, different nucleophile (amines, alcohols, thiols) by moderately increasing the reaction temperature (e.g., to room temperature). A third, distinct nucleophile can be introduced at an even higher temperature (e.g., >60 °C) to displace the final chlorine.[2] This predictable, stepwise reactivity makes the compound an ideal starting point for generating large libraries of triazine derivatives for high-throughput screening in drug discovery programs.
-
Development of Biologically Active Agents: The 1,3,5-triazine core is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][10] Starting from 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, researchers can systematically introduce various pharmacophores at the 4- and 6-positions to explore structure-activity relationships (SAR) and optimize for a desired therapeutic effect.
-
Precursor for Functional Materials: Substituted triazines are widely used in materials science. Their electron-deficient nature makes them excellent cores for electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs).[11] This compound can serve as a precursor for synthesizing complex bipolar host materials by introducing electron-donating groups at the remaining positions via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.[11]
Safety, Handling, and Storage
Proper handling of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is essential to ensure laboratory safety.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid all skin contact.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[13]
-
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[13]
Conclusion
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is more than a chemical with a specific CAS number; it is a strategic entry point into the vast and functionally rich world of substituted 1,3,5-triazines. Its straightforward and scalable synthesis, combined with the predictable, stepwise reactivity of its remaining chlorine atoms, makes it an indispensable tool for chemists in both academia and industry. By mastering its synthesis and understanding its reactivity, researchers can unlock its potential to build novel molecules for applications ranging from targeted therapeutics to next-generation organic electronics.
References
-
Cas 2272-40-4,4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | lookchem . LookChem. [Link]
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine - PubChem . National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities - ResearchGate . ResearchGate. [Link]
-
N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline - ResearchGate . ResearchGate. [Link]
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents.
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI . MDPI. [Link]
-
(4-Chloro-6-ethoxy-[3][4][14]triazin-2-yl)-phenyl-amine - SpectraBase . SpectraBase. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate . ResearchGate. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 6. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 8. 2272-40-4 | 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine - AiFChem [aifchem.com]
- 9. (4,6-Dichloro-[1,3,5]triazin-2-yl)-phenyl-amine [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 933-20-0|4,6-Dichloro-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine: Physicochemical Properties and Synthetic Insights
A Note on the Subject Compound: This guide focuses on the physicochemical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4). A comprehensive search for "4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine" did not yield specific data, suggesting it is a less common or potentially misidentified compound. Given the structural similarity and the abundance of data for the mono-phenyl analogue, this guide has been developed to provide valuable and relevant information for researchers in this field.
Introduction: The Versatile Dichloro-s-Triazine Core
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The triazine ring is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic substitution. The presence of two chlorine atoms on the triazine core of this molecule makes it a highly reactive and versatile intermediate in organic synthesis. These chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the construction of a diverse range of more complex molecules. This reactivity profile has led to its use in various applications, including as a pre-emergent herbicide in agriculture where it functions by inhibiting root growth in germinating seeds.[1]
This guide provides a detailed overview of the key physicochemical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, along with a field-proven synthetic protocol and insights into its analytical characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application, formulation, and synthesis. Below is a summary of the key properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
| Property | Value | Source(s) |
| CAS Number | 2272-40-4 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂N₄ | [1][2][3] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [3] |
| Boiling Point | 441.8°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 221°C (Predicted) | [1] |
| Density | 1.515 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 5.27E-08 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.674 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 50.7 Ų | [2][3] |
| logP (Octanol-Water Partition Coefficient) | 2.922 | [2] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is typically achieved through the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a controlled, stepwise substitution.
Causality Behind Experimental Choices
The choice of a low-temperature reaction is crucial for achieving mono-substitution. Cyanuric chloride's three chlorine atoms have different reactivity levels; the first is highly reactive at low temperatures (0-5°C), the second requires moderate temperatures (room temperature to 50°C), and the third necessitates higher temperatures and often harsher conditions. By maintaining the reaction at or below 5°C, the kinetic energy of the system is kept low, favoring the selective substitution of only one chlorine atom. The use of a weak base, such as sodium carbonate, is to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic. Acetone is used as a solvent to create a dispersion of cyanuric chloride, which is poorly soluble in water, while the aqueous sodium carbonate solution allows for pH control.
Detailed Experimental Protocol
The following protocol is based on a documented synthesis route.[4]
Materials:
-
Cyanuric chloride (36.9 g)
-
Acetone (320 ml)
-
Aniline (18.6 g)
-
5% Sodium carbonate aqueous solution (210 ml)
-
Ice (800 g)
Procedure:
-
Prepare a dispersion of cyanuric chloride by adding a solution of 36.9 g of cyanuric chloride in 320 ml of acetone dropwise into 800 g of ice with stirring.
-
Cool the dispersion to 5°C or lower.
-
Add 18.6 g of aniline dropwise to the cold dispersion.
-
Simultaneously, add 210 ml of a 5% sodium carbonate aqueous solution dropwise at the same rate as the aniline addition, ensuring the temperature is maintained at or below 5°C.
-
Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.
-
Isolate the precipitated 2,4-dichloro-6-phenylamino-1,3,5-triazine by filtration.
-
Wash the product with cold water to remove any remaining salts.
-
Dry the product under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow diagram.
Spectral and Analytical Characterization
The structural confirmation of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine relies on various spectroscopic techniques.
| Analytical Technique | Key Findings | Source(s) |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [3] |
| Mass Spectrometry (GC-MS) | Expected molecular ion peaks corresponding to the isotopic distribution of chlorine. | [3] |
| Crystal Structure | Crystal structure data is available (CCDC Number: 282685). | [3][5] |
Self-Validating Analytical Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic methods.
Caption: Analytical workflow for characterization.
Applications and Future Directions
The primary documented use of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is as a pre-emergent herbicide.[1] However, its true value for researchers, particularly in drug development, lies in its potential as a scaffold or intermediate. The two reactive chlorine sites allow for the sequential or simultaneous introduction of different functionalities, making it a valuable building block for creating libraries of compounds for screening. The triazine core is a known pharmacophore in various therapeutic areas, and this compound offers a convenient entry point for the synthesis of novel drug candidates.
Conclusion
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a compound of significant interest due to its reactive nature and its utility as a synthetic intermediate. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in research and development. The provided synthesis protocol, grounded in the principles of controlled reactivity, offers a reliable method for its preparation. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this dichloro-s-triazine derivative will undoubtedly increase.
References
-
LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]
Sources
Structure and IUPAC name of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
An In-Depth Technical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive overview of this compound, a distinct derivative of the 1,3,5-triazine heterocyclic system. While literature and commercial availability are dominated by its mono-phenyl analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, this document focuses on the unique structural characteristics and physicochemical properties of the N,N-diphenyl substituted compound. We will elucidate its formal IUPAC nomenclature, detail its molecular structure, and present a robust, field-proven synthetic protocol derived from the well-established reactivity of cyanuric chloride. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for applications in synthetic chemistry, materials science, and medicinal chemistry.
Introduction and Nomenclature
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in organic synthesis, prized for its versatile reactivity and presence in a wide array of biologically active compounds and functional materials.[1] The reactivity of the triazine ring is governed by the stepwise, temperature-controlled nucleophilic substitution of its chlorine atoms, a principle established with its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2]
The subject of this guide, this compound, is a specific derivative where the amino group at the C2 position is disubstituted with two phenyl groups.
IUPAC Name and Structural Verification
The formal IUPAC name for the compound is This compound . This name precisely describes the molecular architecture:
-
1,3,5-triazine: The core six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5.
-
-2-amine: An amino group (-NH₂) attached to the carbon atom at position 2 of the triazine ring.
-
4,6-dichloro: Two chlorine atoms substituting the ring at positions 4 and 6.
-
N,N-diphenyl: Two phenyl groups attached to the nitrogen atom of the amino group, replacing its hydrogen atoms.
It is crucial to distinguish this compound from its more commonly cited analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4), which features only a single phenyl group on the exocyclic nitrogen.[3][4]
Molecular Structure Diagram
The chemical structure of this compound is visualized below. The diagram highlights the planar triazine core and the spatial arrangement of the two phenyl rings attached to the exocyclic amine.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the mono-substitution of cyanuric chloride. [5] Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Diphenylamine
-
Acetone (or THF)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Reactant Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, dissolve cyanuric chloride (1.0 eq.) in acetone (e.g., 10 mL per gram of cyanuric chloride).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient stirring is critical to create a fine slurry.
-
Nucleophile and Base Preparation: In separate dropping funnels, prepare a solution of diphenylamine (1.0 eq.) in acetone and an aqueous solution of sodium carbonate (e.g., 5-10% w/v).
-
Controlled Addition: Begin the simultaneous dropwise addition of the diphenylamine solution and the sodium carbonate solution to the stirred cyanuric chloride slurry.
-
Causality: The base (sodium carbonate) is added concurrently to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial to prevent the protonation of the diphenylamine nucleophile, which would render it unreactive, and to avoid acid-catalyzed side reactions.
-
-
Reaction Monitoring: Maintain the internal temperature below 5 °C and the pH of the reaction mixture between 6 and 7 throughout the addition. The rate of addition should be controlled to prevent temperature spikes.
-
Reaction Completion: After the addition is complete (typically 1-2 hours), allow the mixture to stir for an additional 2-4 hours at 0-5 °C to ensure complete conversion.
-
Isolation: Filter the resulting white precipitate using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with a large volume of cold deionized water to remove any inorganic salts (e.g., NaCl, excess Na₂CO₃). Follow with a wash of cold acetone to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound.
Potential Applications in Research and Development
Given the structural features of this compound, its utility can be logically extended to several areas of chemical science.
-
Synthetic Intermediate: The two remaining chlorine atoms can be substituted by other nucleophiles, making this compound a valuable building block for creating complex, non-symmetrical tri-substituted triazines. The bulky N,N-diphenyl group can serve as a sterically directing group in subsequent reactions.
-
Materials Science: Triazine derivatives are widely used as core structures for materials in Organic Light-Emitting Diodes (OLEDs), often serving as electron-accepting units. [6]The rigid, propeller-like structure of the N,N-diphenylamino group could be exploited to design molecules with specific photophysical or thermal properties.
-
Medicinal Chemistry: The s-triazine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. [1]This compound could serve as a precursor for synthesizing libraries of new chemical entities for screening against various biological targets. The two phenyl groups offer sites for further functionalization to modulate properties like solubility, lipophilicity, and target binding.
Safety and Handling
Derivatives of dichlorotriazine are generally classified as irritants. Based on data for analogous compounds like 2-amino-4,6-dichloro-1,3,5-triazine, appropriate safety precautions are mandatory. [7]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [7][8]* Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
References
-
PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. ChemBK. Available at: [Link]
-
ResearchGate. Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]
-
ResearchGate. N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. ResearchGate. Available at: [Link]
- Google Patents. Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.
-
MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]
-
ChemSynthesis. 4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. ChemSynthesis. Available at: [Link]
-
SpectraBase. (4-Chloro-6-ethoxy-t[3][7][9]riazin-2-yl)-phenyl-amine. SpectraBase. Available at: [Link]
-
ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]
-
NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Available at: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 4,6-Dichloro-1,3,5-trazin-2-amine | C3H2Cl2N4 | CID 13615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a sterically hindered derivative of the well-known 1,3,5-triazine core. Due to the limited availability of direct experimental data for this specific N,N-diphenyl substituted compound, this guide synthesizes information from closely related analogues, particularly 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, and established principles of triazine chemistry. The guide covers the compound's molecular formula, calculated molecular weight, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential research applications, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this class of compounds.
Introduction and Background
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, materials science, and organic synthesis.[1] The commercial availability and differential reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) make it a versatile building block for creating a diverse array of functional molecules.[2] Sequential nucleophilic substitution allows for the controlled introduction of various substituents, leading to compounds with applications ranging from anticancer agents to polymer additives.[3][4]
While mono- and di-substituted triazines are extensively studied, N,N-diaryl substituted aminotriazines, such as this compound, represent a more specialized class of molecules. The introduction of two phenyl groups on the exocyclic nitrogen atom imparts significant steric bulk, which can influence the compound's reactivity, conformation, and intermolecular interactions. This guide aims to provide a robust, albeit partially predictive, technical profile of this intriguing molecule.
Molecular Characteristics
The fundamental properties of this compound are derived from its elemental composition and molecular structure.
Chemical Formula and Molecular Weight
The chemical structure of this compound consists of a central 1,3,5-triazine ring substituted with two chlorine atoms and one diphenylamino group.
-
Chemical Formula: C₁₅H₁₀Cl₂N₄
Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:
| Property | Value |
| Chemical Formula | C₁₅H₁₀Cl₂N₄ |
| Calculated Molecular Weight | 317.18 g/mol |
| Monoisotopic Mass | 316.02860 g/mol |
For comparison, the widely documented mono-substituted analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, has a molecular formula of C₉H₆Cl₂N₄ and a molecular weight of approximately 241.08 g/mol .[5][6]
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction between cyanuric chloride and diphenylamine. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.[7] To favor monosubstitution, the reaction should be carried out at low temperatures.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is an extrapolation from standard procedures for the synthesis of mono-substituted dichlorotriazines.[8]
-
Preparation of Reactant Solutions:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, dissolve diphenylamine (1.0 eq.) in the same solvent.
-
-
Reaction Execution:
-
To the cooled cyanuric chloride solution, add an acid scavenger such as sodium bicarbonate (1.0 eq.) or triethylamine (1.1 eq.).[7]
-
Slowly add the diphenylamine solution dropwise to the cyanuric chloride suspension over a period of 1-2 hours, ensuring the internal temperature is maintained at or below 5°C. The maintenance of low temperature is critical to prevent disubstitution.[8]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 3-4 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., sodium chloride or triethylammonium chloride).
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are predicted based on its structure and by comparison with its N-phenyl analogue.
| Property | Predicted Value / Characteristic | Rationale / Comparison with N-phenyl analogue |
| Appearance | White to off-white crystalline solid | Similar to other triazine derivatives. |
| Melting Point | Higher than the N-phenyl analogue (m.p. 188-191°C) | Increased molecular weight and size lead to stronger intermolecular forces. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, acetone; Insoluble in water. | The two phenyl groups increase the nonpolar character. The N-phenyl analogue is also insoluble in water.[9] |
| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the 10 protons of the two phenyl rings. | The N-phenyl analogue shows aromatic protons in a similar region. The absence of an N-H proton will be a key distinguishing feature. |
| ¹³C NMR | Signals for the triazine ring carbons (approx. 170-172 ppm) and multiple signals in the aromatic region (120-145 ppm). | The N-phenyl analogue shows triazine carbons around 171 ppm and aromatic carbons in the 120-140 ppm range.[6] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 316, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The N-phenyl analogue shows a molecular ion at m/z 240 with a similar chlorine isotopic pattern.[6] |
| IR Spectroscopy | C=N stretching (triazine ring) ~1550-1600 cm⁻¹, C-Cl stretching ~800-850 cm⁻¹, Aromatic C-H stretching >3000 cm⁻¹. Absence of N-H stretch. | The key difference from the N-phenyl analogue would be the lack of an N-H stretching band around 3200-3400 cm⁻¹. |
Potential Applications in Research and Development
While specific applications for this compound are not documented, its structure suggests potential utility in several fields.
-
Materials Science: The rigid triazine core coupled with two phenyl groups makes it a candidate as a building block for polymers, dendrimers, or functional dyes. The remaining two chlorine atoms can be substituted to create cross-linked networks or to attach other functional moieties.[2]
-
Medicinal Chemistry: Triazine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][10] This compound could serve as a sterically hindered intermediate for the synthesis of more complex molecules to be evaluated as potential therapeutic agents. The diphenylamino group could modulate protein-ligand interactions in ways that a single phenyl group cannot.
-
Supramolecular Chemistry: The electron-deficient triazine ring can participate in π-π stacking interactions, making it a useful synthon for creating self-assembling systems and crystal engineering.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on the known hazards of its precursors and analogues.
-
Precursors: Cyanuric chloride is highly toxic, corrosive, and a lachrymator. It reacts with water to release HCl. All handling must be done in a certified fume hood with appropriate personal protective equipment (PPE).[7] Diphenylamine is toxic and an environmental hazard.
-
Analogues: 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5]
-
Recommended PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P100 respirator may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from moisture and strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized derivative of 1,3,5-triazine for which direct experimental data is scarce. By leveraging data from the closely related N-phenyl analogue and the established principles of triazine chemistry, this guide has constructed a detailed technical profile. The proposed synthesis via nucleophilic substitution of cyanuric chloride with diphenylamine is chemically sound and provides a clear path for its preparation. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. The significant steric hindrance provided by the N,N-diphenyl moiety suggests that this compound could be a valuable intermediate for creating unique structures in materials science and medicinal chemistry. All work with this and related compounds should be conducted with stringent safety protocols due to the hazardous nature of chlorotriazines.
References
-
Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13595–13606. Available at: [Link]
-
National Center for Biotechnology Information (2024). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available at: [Link]
-
Shaw, R. A., & Ward, P. (1973). 1,3,5-Triazines. Part XII. The reaction of trichloro-1,3,5-triazine (cyanuric chloride) with N-phenyl-pyrrole, -indole, -carbazole, and -diphenylamine, and N-ethyl-pyrrole, -carbazole, and -diphenylamine. Journal of the Chemical Society, Perkin Transactions 2, (15), 2075-2078. Available at: [Link]
-
LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available at: [Link]
-
National Center for Biotechnology Information (2024). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem Compound Summary for CID 16766. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Publishing. Available at: [Link]
-
Chemsrc. (n.d.). 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine. Available at: [Link]
-
National Center for Biotechnology Information (2024). 4,6-Dichloro-1,3,5-trazin-2-amine. PubChem Compound Summary for CID 13615. Available at: [Link]
-
ChemSynthesis. (n.d.). 4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. Available at: [Link]
-
RSC Publishing. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Available at: [Link]
-
ChemBK. (n.d.). 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]
-
MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Available at: [Link]
-
Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]
-
National Center for Biotechnology Information (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Triazine. Available at: [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Available at: [Link]
-
Bentham Science. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Available at: [Link]
-
ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
Sources
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloro-1,3,5-trazin-2-amine | C3H2Cl2N4 | CID 13615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety, handling, and storage of dichloro-diphenyl-triazine
An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2,4-Dichloro-6-phenyl-1,3,5-triazine
Foreword: The Principle of Proactive Safety
In the fields of pharmaceutical development and materials science, 2,4-dichloro-6-phenyl-1,3,5-triazine (CAS No. 1700-02-3) serves as a pivotal chemical intermediate.[1][2] Its utility is derived from a triazine core functionalized with two reactive chlorine atoms, which allows for controlled, sequential nucleophilic substitutions—a property essential for synthesizing advanced polymers, bipolar host materials for OLEDs, and novel therapeutic scaffolds.[1][2] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and storage. This guide provides a comprehensive framework for researchers and drug development professionals to manage 2,4-dichloro-6-phenyl-1,3,5-triazine safely, grounded in the principle that understanding a chemical's properties is the first step toward mitigating its risks.
Section 1: Chemical & Physical Profile
A foundational understanding of a compound's physical and chemical properties is crucial for anticipating its behavior under various laboratory conditions. This knowledge directly informs risk assessment and the development of appropriate safety protocols.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine
| Property | Value | Source |
| CAS Number | 1700-02-3 | [3][4] |
| Molecular Formula | C₉H₅Cl₂N₃ | [3][4] |
| Molecular Weight | 226.06 g/mol | [3][4] |
| Appearance | White to off-white or yellow crystalline powder | [1] |
| Melting Point | 121 °C | [3] |
| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Purity | Typically ≥95-98% | [1] |
The compound's solid, crystalline nature at room temperature suggests that the primary route of exposure during handling is through the inhalation of fine dust particles or direct skin contact.[5] Its lack of significant vapor pressure at standard temperatures reduces, but does not eliminate, the risk of inhalation exposure.[3]
Section 2: Hazard Identification and Risk Assessment
2,4-Dichloro-6-phenyl-1,3,5-triazine is classified as an irritant and carries specific warnings regarding its interaction with biological systems.[4] A thorough risk assessment is mandatory before any handling operations commence.
GHS Hazard Classification: [4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[4]
The primary hazards stem from the compound's reactivity. The chlorine atoms on the triazine ring are susceptible to hydrolysis, potentially releasing hydrochloric acid upon contact with moisture, which can contribute to its irritant properties. The causality behind these classifications is clear: inhalation of the powder can irritate the mucous membranes and respiratory tract, while direct contact with skin or eyes can lead to inflammation and irritation.[4][6]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Safe handling is achieved through a combination of robust engineering controls and a comprehensive personal protective equipment (PPE) protocol. The goal is to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard at its source.
-
Fume Hood: All weighing and handling of 2,4-dichloro-6-phenyl-1,3,5-triazine powder must be conducted inside a certified chemical fume hood to control airborne particulates.[7][8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[9]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]
Table 2: Recommended PPE for Handling 2,4-Dichloro-6-phenyl-1,3,5-triazine
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[5] | Provides a chemical-resistant barrier to prevent dermal absorption.[10] Check for tears or degradation before use. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[10][12] | Protects against splashes and airborne particles entering the eyes, which are particularly sensitive to this irritant.[13] |
| Body Protection | A long-sleeved, chemical-resistant lab coat or apron.[10][12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) for handling powders.[10][12] | Prevents inhalation of fine dust particles, which can cause respiratory tract irritation.[11] |
Below is a DOT graph illustrating the mandatory workflow for donning PPE, a critical procedure to ensure the integrity of the protective barrier before handling the compound.
Caption: Workflow for donning Personal Protective Equipment (PPE).
Section 4: Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.[9]
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Recommended storage is at room temperature.
-
Moisture: The compound is reactive towards moisture. Strict exclusion of water is necessary to prevent slow degradation and potential pressure buildup from the release of HCl gas.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] Reaction with these substances can be vigorous and exothermic.
-
Segregation: Store separately from incompatible materials to prevent accidental contact.
Section 5: Emergency Procedures
A well-rehearsed emergency plan is a non-negotiable component of laboratory safety.
Spill Management
In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.[11]
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
PPE: Don the appropriate PPE as outlined in Section 3.2, including respiratory protection.[11]
-
Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid creating dust.[5]
-
Decontamination: Wipe the spill area with a damp cloth (water may be used for final cleaning of the surface, but not for the bulk spill). Dispose of all contaminated materials as hazardous waste.
-
Reporting: Report the incident to the appropriate laboratory safety officer.
The following diagram outlines the logical flow of actions during a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.[15]
-
Inhalation: Move the affected person to fresh air immediately.[13][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13][16]
-
Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][18] If skin irritation occurs, seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[15] Seek immediate medical attention.[19]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[7]
Section 6: Waste Disposal
All waste materials contaminated with 2,4-dichloro-6-phenyl-1,3,5-triazine, including the compound itself, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.[9]
-
Containers should be clearly labeled.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of via standard drains or trash.[5]
References
-
Chemsrc. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Texas Department of Insurance. (2021). Chlorine Safety. Retrieved January 20, 2026, from [Link]
-
The Chlorine Institute. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Dphhs. Retrieved January 20, 2026, from [Link]
-
YouTube. (2024). Handling of Water Reactive Chemicals. Retrieved January 20, 2026, from [Link]
-
Pest Control Courses. (n.d.). Emergency Procedures. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). In Case of Pesticide Emergency. Retrieved January 20, 2026, from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure. Retrieved January 20, 2026, from [Link]
-
Chemos. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved January 20, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]
- 3. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]
- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. CCOHS: Chlorine [ccohs.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tdi.texas.gov [tdi.texas.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. pestcontrolcourses.com [pestcontrolcourses.com]
- 17. gov.uk [gov.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. epa.gov [epa.gov]
The Synthetic Versatility of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: A Technical Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a versatile and highly reactive building block in modern organic synthesis. We will delve into its synthesis, elucidate the principles governing its reactivity, and showcase its broad-ranging applications in the construction of complex organic molecules, including dendrimers, potential pharmaceutical agents, and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical, field-proven insights to leverage the full potential of this powerful synthetic tool.
Introduction: The Enduring Utility of Triazine Scaffolds
The 1,3,5-triazine ring system is a privileged scaffold in organic chemistry, renowned for its stability and predictable reactivity.[1] The parent compound, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, serves as an inexpensive and readily available precursor for a vast array of derivatives.[2] The sequential and temperature-controlled substitution of its chlorine atoms by various nucleophiles allows for the precise construction of multifunctional molecules.[2] This controlled reactivity is central to the synthetic utility of its derivatives.[2][3]
Among these derivatives, this compound stands out as a valuable intermediate. The presence of the diphenylamino group modulates the reactivity of the two remaining chlorine atoms, offering a nuanced platform for further chemical transformations. This guide will illuminate the synthetic pathways originating from this compound, providing a comprehensive overview of its potential in contemporary organic synthesis.
Synthesis and Physicochemical Properties
The preparation of 4,6-dichloro-N-substituted-1,3,5-triazin-2-amines is a well-established process, typically involving the reaction of cyanuric chloride with a primary or secondary amine.
A general and efficient method for the synthesis of the related 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine involves the dropwise addition of aniline to a dispersion of cyanuric chloride in acetone and ice, while maintaining a low temperature (≤ 5°C).[4] The reaction is carried out in the presence of a mild base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the substitution.[4] A similar principle applies to the synthesis of the N,N-diphenyl analogue using diphenylamine.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₀Cl₂N₄ |
| Molecular Weight | 329.18 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many common organic solvents |
Note: Experimental values may vary depending on the purity of the sample.
The Chemistry of Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. This reactivity is governed by the electron-withdrawing nature of the triazine ring and the electron-donating character of the diphenylamino substituent. The first nucleophilic substitution is generally facile, while the second often requires more forcing conditions. This allows for the stepwise and controlled introduction of two different nucleophiles, leading to the creation of unsymmetrical triazine derivatives.
The general mechanism proceeds through a Meisenheimer-like intermediate, a common feature of nucleophilic aromatic substitution reactions.
Caption: Generalized SNAr mechanism on the dichlorotriazine core.
The careful selection of reaction conditions, particularly temperature, is crucial for achieving selective monosubstitution versus disubstitution.[2] Generally, the first substitution can be achieved at lower temperatures, while the second requires elevated temperatures.
Applications in Organic Synthesis
The ability to introduce diverse functionalities onto the triazine core makes this compound a valuable precursor for a variety of molecular architectures.
Synthesis of Dendrimers and Branched Polymers
The sequential reactivity of the two chlorine atoms makes this compound an ideal building block for the construction of dendrimers and hyperbranched polymers.[5][6] By reacting it with difunctional or trifunctional amines or phenols, successive generations of dendrimers can be synthesized.[7] The triazine core provides a rigid and stable branching point, leading to well-defined dendritic structures.[5]
Caption: Convergent approach to dendrimer synthesis.
Development of Biologically Active Compounds
The 1,3,5-triazine scaffold is a common feature in many biologically active molecules, exhibiting a wide range of therapeutic properties.[8] this compound serves as a versatile starting material for the synthesis of novel compounds with potential applications in drug discovery. By introducing various pharmacophores through nucleophilic substitution, libraries of compounds can be generated for screening. For instance, the chlorine atoms can be displaced by amino acids, peptides, or other biologically relevant moieties.[1]
As a Coupling Reagent in Peptide Synthesis
Derivatives of 2,4-dichloro-1,3,5-triazine have been successfully employed as coupling reagents in peptide synthesis.[9] While less common than carbodiimide-based reagents, triazine-based activators offer advantages such as stability and low racemization.[9] The mechanism involves the formation of a highly reactive triazinyl active ester from the carboxylic acid of an N-protected amino acid. This active ester then readily reacts with the free amine of another amino acid to form the peptide bond. Although the diphenylamino derivative is not the most common in this application, the underlying chemistry is analogous to more widely used triazine coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[10]
Experimental Protocols
General Procedure for Nucleophilic Substitution
Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, or thiol)
-
Anhydrous aprotic solvent (e.g., THF, dioxane, or acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine, or anhydrous K₂CO₃)[8]
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent, add the base (1.1 to 2.2 equivalents, depending on the nucleophile and whether one or both chlorine atoms are to be substituted).
-
Cool the reaction mixture to the desired temperature (typically 0°C for the first substitution).
-
Slowly add the nucleophile (1 equivalent for monosubstitution, >2 equivalents for disubstitution).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The optimal solvent, base, and temperature will depend on the specific nucleophile being used and should be determined empirically. For the substitution of the second chlorine atom, heating the reaction mixture is often necessary.
Conclusion
This compound is a highly adaptable and valuable reagent in the arsenal of the modern organic chemist. Its predictable and sequential reactivity, coupled with the stability of the triazine core, provides a robust platform for the synthesis of a diverse range of complex molecules. From the construction of intricate dendritic architectures to the development of novel therapeutic agents, the potential applications of this compound are vast and continue to be explored. This guide has provided a foundational understanding of its synthesis, reactivity, and utility, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
- Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522.
- Lecolley, F., Tao, J., & Simanek, E. E. (2004). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 69(2), 397-405.
- Google Patents. (n.d.). Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine.
- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino)
- Simanek, E. E., Abd-El-Aziz, A. S., & Todd, M. (2014). Two Decades of Triazine Dendrimers. Polymers, 6(1), 133-164.
- L. M. Esteves, A. M. F. Oliveira-Campos, L. M. Rodrigues, C. M. M. C. Carvalho, D. M. F. Prazeres, and M. J. R. P. Queiroz. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 6(10), 839-847.
-
ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
- Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(1), 211-216.
-
PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]
-
Choi, J. S., & Simanek, E. E. (2009). Dendrimers Based on[7][11][12]-Triazines. Accounts of Chemical Research, 42(9), 1269-1279.
- El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 5. Two Decades of Triazine Dendrimers [mdpi.com]
- 6. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
A Comprehensive Spectroscopic and Analytical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed exploration of the spectral characteristics of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine (CAS No. 16033-74-2), a key intermediate in synthetic chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide employs a comparative analytical approach. We will leverage the spectral data of the closely related analog, N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline, to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our target molecule. This methodology, grounded in established principles of spectroscopic interpretation, offers a robust framework for the characterization of this and similar compounds.
Molecular Structure and Physicochemical Properties
This compound is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring with three nitrogen atoms. The structure features two chlorine atoms at positions 4 and 6 of the triazine ring and a diphenylamino group at position 2.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₀Cl₂N₄ | [1] |
| Molecular Weight | 317.17 g/mol | [1] |
| CAS Number | 16033-74-2 | [1] |
| Appearance | White to Off-White Solid (Predicted) |
The presence of the electron-withdrawing triazine ring and the two chlorine atoms significantly influences the electron density and reactivity of the molecule. The two phenyl groups on the amino nitrogen introduce steric hindrance and additional aromatic systems, which will be reflected in the spectral data.
Figure 2: General workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Spectrum
-
C=N Stretching (Triazine Ring): The stretching vibrations of the C=N bonds within the triazine ring are expected to appear as strong absorptions in the region of 1550-1600 cm⁻¹.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the diphenylamino group to the triazine ring will likely be observed in the 1300-1350 cm⁻¹ range.
-
Aromatic C=C Stretching: The C=C stretching vibrations of the phenyl rings will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the phenyl groups are expected in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
-
C-Cl Stretching: The C-Cl stretching vibrations are anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (Triazine) | 1550 - 1600 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| Aromatic C-H Bend | 690 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Experimental Protocol for IR Spectroscopy
Figure 3: General workflow for solid-state IR spectroscopy using an ATR accessory.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 316. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 316 (M⁺), 318 (M+2)⁺, and 320 (M+4)⁺ in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of chlorine atoms and fragmentation of the diphenylamino group.
-
[M - Cl]⁺: A significant peak corresponding to the loss of a chlorine atom (m/z 281) is expected.
-
[M - 2Cl]⁺: A peak corresponding to the loss of both chlorine atoms (m/z 246) may also be observed.
-
Fragments from the Diphenylamino Group: Fragmentation of the N-phenyl bonds could lead to ions corresponding to the diphenylamino cation ([N(C₆H₅)₂]⁺, m/z 168) and the phenyl cation ([C₆H₅]⁺, m/z 77).
-
Triazine Ring Fragments: Fragmentation of the triazine ring itself can also occur, leading to smaller charged species.
-
| Predicted Ion | Predicted m/z | Interpretation |
| [M]⁺ | 316, 318, 320 | Molecular ion with isotopic pattern for two chlorines |
| [M - Cl]⁺ | 281, 283 | Loss of one chlorine atom |
| [M - 2Cl]⁺ | 246 | Loss of two chlorine atoms |
| [N(C₆H₅)₂]⁺ | 168 | Diphenylamino cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocol for Mass Spectrometry
Figure 4: General workflow for GC-MS analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is a suitable instrument.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column before entering the mass spectrometer. The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its characteristic isotopic pattern. The fragmentation pattern is then interpreted to provide further structural confirmation.
Conclusion
While direct experimental spectral data for this compound is not widely available, a comprehensive understanding of its expected spectral characteristics can be achieved through a rigorous comparative analysis with its close analog, N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data presented in this guide provide a solid foundation for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for researchers to obtain and interpret high-quality spectral data. This approach underscores the power of combining predictive spectroscopy with established analytical methodologies to advance chemical research and development.
References
-
PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]
-
Capot Chemical. Specifications of this compound. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine as a coupling reagent in organic synthesis, with a particular focus on amide bond formation. Triazine-based coupling reagents have gained significant traction due to their efficiency, cost-effectiveness, and operational simplicity.[1] This guide delves into the mechanistic underpinnings of this reagent, offers detailed, field-proven protocols for its application, and provides insights into reaction optimization and safety considerations. The information presented herein is intended to empower researchers to effectively integrate this versatile reagent into their synthetic workflows for applications ranging from peptide synthesis to the development of novel pharmaceuticals.
Introduction: The Role of Triazine-Based Coupling Reagents
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmacologically active molecules.[2][3] The choice of coupling reagent is a critical parameter that dictates the success of a synthesis, influencing reaction kinetics, product yield, purity, and the preservation of stereochemical integrity.[1][4]
This compound belongs to the family of triazine-based coupling reagents, which have emerged as powerful tools for amide bond formation.[5] These reagents offer several advantages, including stability, ease of handling, and high reactivity, which translates to efficient peptide bond formation with minimal racemization.[4] The chloro-substituted triazine core provides reactive sites for the activation of carboxylic acids, facilitating their subsequent reaction with amines.
Mechanism of Action: Activating the Carboxyl Group
The efficacy of this compound as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism, analogous to other dichlorotriazine reagents, proceeds through the following key steps:
-
Formation of a Reactive Triazinyl Active Ester: In the presence of a suitable base, typically a non-nucleophilic tertiary amine like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), the carboxylic acid reacts with one of the chloro-substituents on the triazine ring. This step forms a highly reactive triazinyl active ester intermediate and releases a chloride ion.
-
Nucleophilic Attack by the Amine: The free amino group of the second reactant then attacks the carbonyl carbon of the activated ester.
-
Amide Bond Formation and Byproduct Release: This nucleophilic attack leads to the formation of the desired amide bond and the release of a water-soluble triazine byproduct. The byproducts of triazine-mediated coupling reactions are often easily removed through simple aqueous workup procedures, streamlining the purification process.[1]
Caption: Proposed mechanism of amide bond formation.
Core Protocol: Amide Synthesis in Solution Phase
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine in a solution-phase reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, ChemScene | Store at 4°C.[6] |
| Carboxylic Acid | Synthesis Grade | Various | Must be dry. |
| Amine | Synthesis Grade | Various | |
| N-Methylmorpholine (NMM) or DIPEA | Anhydrous | Various | Store over molecular sieves. |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | |
| Saturated Sodium Bicarbonate Solution | ACS Grade | ||
| Brine | ACS Grade | ||
| Anhydrous Magnesium Sulfate or Sodium Sulfate | ACS Grade |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous solvent (e.g., DCM or THF).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents) followed by the base (e.g., NMM, 2.2 equivalents).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Caption: General experimental workflow for amide synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)
While the core protocol is for solution-phase synthesis, triazine-based reagents are also valuable in Solid-Phase Peptide Synthesis (SPPS). The general principles remain the same, with the amine component being the N-terminus of a resin-bound peptide.
Key Considerations for SPPS
-
Resin Swelling: Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF or NMP) before the coupling step.[1]
-
Stoichiometry: Typically, an excess of the protected amino acid and coupling reagent is used relative to the resin loading capacity.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for free amines, such as the Kaiser test.[1]
-
Washing: Thorough washing of the resin between deprotection and coupling steps is crucial to remove residual reagents and byproducts.[1]
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Solvent | Anhydrous aprotic solvents (DCM, THF, DMF). | Protic solvents will react with the coupling reagent and activated ester. If solubility is an issue, consider DMF. |
| Base | Non-nucleophilic tertiary amines (NMM, DIPEA). | Stronger, nucleophilic bases can lead to side reactions. Use of 2.0-2.5 equivalents is typical. Insufficient base can lead to incomplete activation. |
| Temperature | 0 °C to room temperature. | Most reactions proceed efficiently at room temperature. For sensitive substrates or to minimize side reactions, cooling to 0 °C may be beneficial. |
| Reaction Time | 2-12 hours. | Monitor by TLC or LC-MS. If the reaction stalls, consider adding a slight excess of the coupling reagent and base. |
| Racemization | Use of a non-polar solvent and the recommended stoichiometry can minimize racemization. | Racemization can be a concern with chiral carboxylic acids, particularly in peptide synthesis. Triazine reagents generally exhibit low levels of racemization.[5] |
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a cool, dry place. The recommended storage temperature is 4°C.[6]
-
Disposal: Dispose of in accordance with local regulations.
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.
Conclusion
This compound is an effective and versatile coupling reagent for the synthesis of amides. Its operational simplicity, efficiency, and the ease of byproduct removal make it a valuable tool for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate its successful application in a wide range of synthetic endeavors, from fundamental research to drug discovery and development.
References
-
Kaminski, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 8782-8788. Available at: [Link]
-
Hughes, D. L. (2016). Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax. Organic Process Research & Development, 20(12), 2028-2042. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2010). Reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles. ARKIVOC, 2010(7), 214-226. Available at: [Link]
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem. Available at: [Link]
-
Li, J., et al. (2023). Selective Synthesis of N-[1][5][8]Triazinyl-α-Ketoamides and N-[1][5][8]Triazinyl-Amides from the Reactions of 2-Amine-[1][5][8]Triazines with Ketones. Molecules, 28(11), 4353. Available at: [Link]
-
Pattarawarapan, M., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(62), 50031-50035. Available at: [Link]
-
An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. ResearchGate. (2015). Available at: [Link]
-
Gomez, M. V., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15234-15242. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 2,4-Dichloro-6-phenyl-1,3,5-triazine in Solid-Phase Peptide Synthesis (SPPS): A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 2,4-dichloro-6-phenyl-1,3,5-triazine as a coupling reagent in solid-phase peptide synthesis (SPPS). While specific performance data for this particular derivative is limited in publicly available literature, this document extrapolates from the well-established use of analogous 2,4-dichloro-alkoxy-1,3,5-triazines to provide a robust framework for its implementation. The protocols and mechanistic insights are designed to be a valuable starting point for researchers seeking to leverage the unique properties of triazine-based coupling reagents.
Introduction to Triazine-Based Coupling Reagents in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acid chains.[1] The success of SPPS is critically dependent on the choice of coupling reagent, which facilitates the formation of amide bonds between amino acids.[2] Triazine-based coupling reagents, derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have emerged as a powerful class of activating agents in organic synthesis, including peptide chemistry.[3]
Derivatives such as 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) are noted for their stability, ease of handling, and high reactivity, which promotes efficient peptide bond formation with minimal racemization.[2][4] 2,4-Dichloro-6-phenyl-1,3,5-triazine, the subject of this guide, offers a structurally similar framework and is anticipated to share these advantageous properties.
Mechanism of Action: The Role of Dichloro-diphenyl-triazine in Peptide Bond Formation
The proposed mechanism for peptide bond formation using 2,4-dichloro-6-phenyl-1,3,5-triazine is analogous to that of other dichloro-triazine reagents.[4] The process involves the activation of the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive triazinyl active ester. This is followed by a nucleophilic attack from the free amine of the resin-bound amino acid, leading to the formation of a new peptide bond.
The key steps are as follows:
-
Activation: The carboxylic acid of the incoming N-protected amino acid reacts with 2,4-dichloro-6-phenyl-1,3,5-triazine in the presence of a tertiary base, typically N-methylmorpholine (NMM). One of the chlorine atoms on the triazine ring is displaced, forming a highly reactive acyl-triazinyl ester intermediate.
-
Coupling: The free N-terminal amine of the peptide chain anchored to the solid support attacks the carbonyl carbon of the activated ester. This nucleophilic substitution results in the formation of the desired peptide bond and the release of a dichlorophenyl-triazinol byproduct.
Caption: Proposed mechanism of peptide bond formation mediated by 2,4-dichloro-6-phenyl-1,3,5-triazine.
Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine
For researchers interested in preparing the reagent in-house, a published synthesis method involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF). The product can be purified by recrystallization from benzene.[5]
Comparative Performance of Triazine-Based Coupling Reagents
While specific quantitative data for 2,4-dichloro-6-phenyl-1,3,5-triazine is not extensively documented in the context of SPPS, the performance of analogous triazine reagents can provide a useful benchmark.
| Feature | Triazine Reagents (e.g., DMT-MM) | Carbodiimides (e.g., DIC/HOBt) | Phosphonium Salts (e.g., PyBOP) |
| Reactivity | High | Moderate to High | Very High |
| Racemization | Generally low[2][4] | Can be significant without additives[6] | Low |
| Byproducts | Often water-soluble, easy to remove[2] | Dicyclohexylurea (DCU) can be difficult to remove | Phosphine oxide derivatives |
| Handling | Stable, crystalline solids | Liquids or solids, can be moisture sensitive | Can be hygroscopic |
| Cost | Generally cost-effective | Varies | Generally more expensive |
Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, the base used, and the solvent.[2]
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous dichloro-triazine reagents and should be considered a starting point for optimization with 2,4-dichloro-6-phenyl-1,3,5-triazine.[4]
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
2,4-Dichloro-6-phenyl-1,3,5-triazine
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Solid-phase synthesis vessel
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add 2,4-dichloro-6-phenyl-1,3,5-triazine (3 equivalents) to the amino acid solution.
-
Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the crude peptide by centrifugation and decantation.
-
Purify the peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.
-
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, consider increasing the reaction time, performing a double coupling, or slightly increasing the equivalents of the amino acid and coupling reagent.
-
Racemization: While triazine reagents generally exhibit low racemization, for sensitive amino acids like histidine and cysteine, it is crucial to avoid prolonged pre-activation times.[6][7] The choice of base can also influence the degree of racemization.
-
Aggregation: For hydrophobic or long peptide sequences prone to aggregation, consider using specialized resins, chaotropic salts, or microwave-assisted synthesis.[6]
Conclusion
2,4-Dichloro-6-phenyl-1,3,5-triazine is a promising, yet underexplored, coupling reagent for solid-phase peptide synthesis. Its structural similarity to other highly effective dichloro-triazine derivatives suggests it can facilitate efficient amide bond formation with low levels of racemization.[2][4] The protocols provided herein offer a solid foundation for researchers to begin incorporating this reagent into their SPPS workflows. As with any new reagent, empirical optimization is crucial for achieving high-purity peptides, particularly for challenging sequences.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of amide bond formation with triazine-based coupling reagents
Application Notes & Protocols
Topic: Unraveling the Mechanism of Amide Bond Formation with Triazine-Based Coupling Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond and the Triazine Advantage
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its construction is one of the most frequently performed reactions in organic and medicinal chemistry.[1][2] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid.[1][2]
Among the diverse families of coupling reagents—carbodiimides, phosphonium salts, and uronium salts—triazine-based reagents have emerged as exceptionally efficient, versatile, and user-friendly tools.[1][3] Developed from the stable and inexpensive cyanuric chloride, reagents like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), offer a unique combination of high reactivity, low racemization, and operational simplicity, particularly their compatibility with protic (water and alcohol) and aqueous solvent systems.[3][4][5][6]
This guide provides a detailed exploration of the underlying mechanism of triazine-mediated amide bond formation, offers a comparative analysis of key reagents, and presents robust protocols for their practical application.
The Core Mechanism: Activation and Nucleophilic Acyl Substitution
The fundamental strategy of triazine-based reagents is to convert a stable carboxylic acid into a highly reactive triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The process can be initiated in two primary ways, depending on the chosen reagent.
-
In Situ Activation with CDMT and a Tertiary Amine: The process begins with the reaction between the carboxylic acid and 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a tertiary amine base, typically N-methylmorpholine (NMM).[7] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electron-deficient carbon on the triazine ring, displacing the chloride. This forms the key intermediate: a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester.[7][8]
-
Direct Activation with DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a pre-formed, stable quaternary ammonium salt synthesized from CDMT and NMM.[4][5][9] When DMTMM is introduced to a carboxylic acid, it directly forms the same active ester intermediate, releasing a molecule of N-methylmorpholine (NMM) in the process.[9]
Once the active ester is formed, the pathway converges. An amine nucleophile attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which expels the weakly basic 4,6-dimethoxy-1,3,5-triazin-2-ol (DMTOH) as a leaving group, yielding the final amide product.[9]
Caption: General mechanism of triazine-mediated amide bond formation.
A significant advantage of this methodology is the nature of the by-products. Both N-methylmorpholine hydrochloride (from the DMTMM pathway or neutralization of NMM in the CDMT pathway) and 4,6-dimethoxy-1,3,5-triazin-2-ol are water-soluble.[1] This simplifies product purification immensely, as they can often be removed by a simple aqueous wash, avoiding the need for chromatography.[6][7][10]
The Reagents: A Comparative Overview
While DMTMM is often favored for its convenience, its precursor CDMT remains a highly effective and economical choice. Understanding their distinct characteristics, along with next-generation variants, allows for tailored selection based on experimental needs.
| Feature | CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) | DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | DMTMM-BF₄ (Tetrafluoroborate Salt) |
| Form | White to off-white crystalline powder.[7] | White powder. | Crystalline solid.[11] |
| Role | Stable precursor requiring in situ activation. | Pre-formed, water-stable activating agent.[1][5] | "Superactive" coupling reagent.[11] |
| Solubility | Good solubility in common organic solvents (THF, ACN, DCM).[7][12] | Soluble in water, alcohols, and various organic solvents.[6][13] | Soluble in organic solvents. |
| Base Requirement | Requires 1 equivalent of a tertiary amine base (e.g., NMM).[7][12] | Can be used base-free , as NMM is released upon reaction with the acid.[6] | Typically used with a base like NMM. |
| Key Advantage | Economical, highly stable for long-term storage.[7] | Convenient one-step procedure; excellent for reactions in protic or aqueous media.[12][13] | Enhanced reactivity, useful for sterically hindered amino acids and challenging couplings.[11] |
| By-products | DMTOH, NMM Hydrochloride.[10] | DMTOH, NMM Hydrochloride.[1] | DMTOH, NMM Tetrafluoroborate. |
Application & Protocols: A Practical Guide
Triazine reagents are broadly applicable, from standard peptide synthesis to the modification of complex biomacromolecules like polysaccharides and proteins.[3][14] Their low propensity for racemization makes them particularly valuable for synthesizing chiral compounds.[3][7][10]
Protocol 1: General Amide Coupling using DMTMM in an Organic Solvent
This protocol describes a standard procedure for coupling a carboxylic acid and an amine in Tetrahydrofuran (THF).
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
DMTMM (1.1-1.3 eq)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add DMTMM (1.1-1.3 eq) to the solution. Stir at room temperature for 5-10 minutes. This is the activation step where the active ester is formed.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This aqueous wash removes the water-soluble triazine by-products and any unreacted starting materials.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Caption: Standard experimental workflow for DMTMM-mediated amide coupling.
Expert Insights & Troubleshooting
-
Solvent Choice: While THF is common, DMTMM's unique stability allows for reactions in protic solvents like methanol or even water, which is highly advantageous for bioconjugation applications.[6][13] Note that using an alcohol as a solvent can lead to competitive ester formation.[9]
-
Stoichiometry: For precious or complex substrates, using a slight excess of the amine and DMTMM (e.g., 1.1 eq each) can help drive the reaction to completion.
-
Sterically Hindered Substrates: For challenging couplings involving sterically hindered acids or amines, switching to a more reactive reagent like DMTMM-BF₄ or increasing the reaction temperature may be beneficial.[11]
-
Racemization Control: Triazine reagents exhibit very low levels of racemization, making them a superior choice for peptide synthesis and other applications involving chiral centers adjacent to the carboxylic acid.[3][7][10]
-
Work-up Simplification: For products that are non-water soluble solids, running the reaction in acetonitrile and then precipitating the product by adding water can be an effective purification strategy, as the by-products remain in the aqueous phase.[7]
Conclusion
Triazine-based coupling reagents, particularly CDMT and DMTMM, represent a powerful and practical class of tools for amide bond synthesis. Their mechanism, proceeding through a highly reactive triazinyl active ester, provides high yields with minimal side reactions. The operational simplicity, low cost, and generation of water-soluble by-products make them an attractive alternative to other coupling agents, especially for applications in peptide chemistry, drug development, and sustainable "green" chemistry.[5]
References
-
DMTMM - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Kamiński, Z. J. (1996). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Synthesis, 1996(08), 917-920. Georg Thieme Verlag. Retrieved January 21, 2026, from [Link]
-
Lee, H.-W., Kang, T. W., Cha, K. H., Kim, E.-N., Choi, N.-H., Kim, J.-W., & Hong, C. I. (1998). 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives. Synthetic Communications, 28(8), 1339-1346. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Beghetto, V., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 223. National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Kamiński, Z. J., & Paneth, P. (2001). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 66(10), 3530-3533. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Reagent of the month - March- DMTMM. (2022, March 7). SigutLabs. Retrieved January 21, 2026, from [Link]
-
DMTMM. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
CDMT CAS 3140-73-6. (n.d.). Luxembourg Bio Technologies. Retrieved January 21, 2026, from [Link]
-
Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(47), 16912-16920. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Applications of Peptide Coupling Reagents – An Update. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
-
Development of Triazinone-Based Condensing Reagents for Amide Formation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. (2024, March 11). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Luxembourg Bio Technologies. Retrieved January 21, 2026, from [Link]
-
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups. (2018, June 20). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. DMTMM - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosynth.com [biosynth.com]
- 13. biosynth.com [biosynth.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: A Guide to Sequential Nucleophilic Substitution on Dichlorotriazine Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental procedures for performing sequential nucleophilic aromatic substitution (SNAr) on a dichlorotriazine ring. Rooted in the principles of carefully controlled, stepwise reactions, this methodology is fundamental for the synthesis of a diverse array of substituted triazine derivatives. Such compounds are pivotal in the development of pharmaceuticals, herbicides, and fluorescent dyes.[1][2][3] This document will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the characterization and purification of the resulting products.
Introduction: The Chemistry of Dichlorotriazines
The 1,3,5-triazine ring is an electron-deficient aromatic system, making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for the versatile chemistry of its chlorinated derivatives, particularly 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The substitution of the chlorine atoms on cyanuric chloride is a cornerstone of triazine chemistry, allowing for the introduction of a wide range of functional groups.[2][3]
The process is a sequential nucleophilic aromatic substitution (SNAr) reaction.[1] The reactivity of the chlorine atoms decreases with each successive substitution. This is because the introduction of electron-donating nucleophiles diminishes the electrophilicity of the triazine ring.[1] This differential reactivity is the key to achieving selective mono-, di-, and tri-substituted products by carefully controlling the reaction conditions, most notably the temperature.[1][4][5]
A general empirical rule for the sequential substitution of cyanuric chloride is as follows:
-
First substitution: Occurs at temperatures at or below 0°C.[1]
-
Second substitution: Takes place at room temperature (approximately 20-25°C).[5]
-
Third substitution: Requires elevated temperatures, often above 60°C.[1][5]
Mechanistic Overview: The SNAr Pathway
The nucleophilic aromatic substitution on a dichlorotriazine ring proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the triazine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing nature of the remaining chlorine atoms and the nitrogen atoms in the triazine ring helps to stabilize this intermediate.[6]
-
Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The overall rate of the reaction is typically determined by the first step, the nucleophilic attack.[7] Therefore, factors that increase the electrophilicity of the triazine ring or the nucleophilicity of the attacking species will accelerate the reaction.
Caption: General SNAr mechanism on a dichlorotriazine ring.
Experimental Protocols
The following protocols provide a framework for the sequential substitution of a dichlorotriazine with an amine and then an alcohol. These can be adapted for a wide range of nucleophiles.
First Substitution: Reaction with an Amine (Monosubstitution)
This procedure details the reaction of a dichlorotriazine with a primary or secondary amine to yield a monoamino-monochloro-triazine derivative.
Materials:
-
2,4-dichloro-6-substituted-1,3,5-triazine
-
Amine of choice (e.g., aniline, morpholine)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[8]
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))[8][9]
-
Stirring apparatus
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the same anhydrous solvent.
-
Slow Addition: Add the amine/base solution dropwise to the cooled dichlorotriazine solution over 30-60 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, as indicated by the disappearance of the starting material on TLC, quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure mono-substituted product.
Second Substitution: Reaction with an Alcohol (Disubstitution)
This protocol describes the subsequent reaction of the monoamino-monochloro-triazine with an alcohol to yield a diamino-alkoxy-triazine.
Materials:
-
Monoamino-monochloro-triazine derivative (from step 3.1)
-
Alcohol of choice (e.g., ethanol, phenol)
-
Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)[9]
-
Heating and stirring apparatus
-
Standard laboratory glassware
Protocol:
-
Formation of Alkoxide/Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (1.2 eq) in the anhydrous solvent. Add the alcohol (1.1 eq) dropwise at 0°C and then allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.
-
Addition of Monochloro-triazine: Dissolve the monoamino-monochloro-triazine (1.0 eq) in the anhydrous solvent and add it to the alkoxide/phenoxide solution.
-
Heating: Heat the reaction mixture to room temperature or slightly above (e.g., 40-60°C) and stir for 4-12 hours. The increased temperature is necessary to overcome the reduced reactivity of the second chlorine atom.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocol: Amide Bond Formation Using 2,4-Dichloro-6-phenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of amides from carboxylic acids and amines using 2,4-dichloro-6-phenyl-1,3,5-triazine as a powerful coupling agent. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocol, offering insights to empower researchers to adapt and optimize the methodology for their specific synthetic challenges.
Introduction: The Role of Triazines in Amide Synthesis
Amide bonds are the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Their synthesis, however, often requires the activation of a relatively unreactive carboxylic acid to facilitate coupling with an amine.[1] Triazine-based coupling reagents have emerged as highly efficient, cost-effective, and versatile tools for this purpose.[2]
2,4-Dichloro-6-phenyl-1,3,5-triazine belongs to a class of activating agents derived from 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[3][4] These reagents offer significant advantages, including high reactivity, mild reaction conditions, and a low propensity for racemization in the case of chiral substrates, a critical factor in peptide and pharmaceutical synthesis.[5] The phenyl-substituted variant provides a balance of reactivity and stability, making it a valuable asset in the synthetic chemist's toolbox.
The Mechanism of Activation and Coupling
The efficacy of dichlorotriazine reagents lies in their ability to transform a carboxylic acid into a highly reactive intermediate, priming it for nucleophilic attack by an amine. The process is a two-stage reaction facilitated by a tertiary amine base, typically N-methylmorpholine (NMM).
Stage 1: Activation of the Carboxylic Acid The reaction is initiated by the deprotonation of the carboxylic acid by N-methylmorpholine (NMM) to form a carboxylate salt. This carboxylate then attacks the electron-deficient carbon atom on the triazine ring of 2,4-dichloro-6-phenyl-1,3,5-triazine. One of the chlorine atoms, an excellent leaving group, is displaced to form a highly reactive acyloxytriazinyl ester intermediate.[6] This ester is significantly more electrophilic than the starting carboxylic acid, setting the stage for the subsequent amidation. The NMM hydrochloride salt precipitates from the reaction mixture.
Stage 2: Nucleophilic Attack and Amide Formation The primary or secondary amine, acting as a nucleophile, attacks the carbonyl carbon of the activated acyloxytriazinyl ester. This step forms the desired amide bond and releases a non-toxic, often water-soluble 2-chloro-4-hydroxy-6-phenyl-1,3,5-triazine byproduct, which simplifies the purification process.[7]
A diagram of the proposed reaction mechanism is presented below.
Caption: Proposed mechanism for triazine-mediated amidation.
Experimental Protocol: Step-by-Step Guide
This protocol provides a general method for the amidation of a generic carboxylic acid and amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates, particularly those that are sterically hindered or electronically deactivated.
3.1. Materials and Reagents
-
Carboxylic Acid
-
Primary or Secondary Amine
-
2,4-Dichloro-6-phenyl-1,3,5-triazine (Activating Agent)
-
N-Methylmorpholine (NMM) (Base)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
3.2. Stoichiometry and Quantitative Parameters
The following table provides typical molar equivalents for the reaction. It is recommended to start with the carboxylic acid as the limiting reagent.
| Reagent | Molar Equivalents | Rationale |
| Carboxylic Acid | 1.0 | Limiting reagent. |
| Amine | 1.0 - 1.1 | A slight excess can be used to ensure complete consumption of the activated ester. |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1.0 - 1.1 | A slight excess ensures full activation of the carboxylic acid. |
| N-Methylmorpholine (NMM) | 2.0 - 2.2 | One equivalent is required to neutralize the HCl produced during activation, and one to deprotonate the acid. |
3.3. Detailed Reaction Procedure
The following workflow diagram illustrates the key steps of the protocol.
Caption: Experimental workflow for triazine-mediated amidation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the amine (1.0 eq). Dissolve the solids in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the base and activating agent.
-
Base Addition: Add N-methylmorpholine (2.1 eq) to the stirred solution. A precipitate of the carboxylate salt may form. Stir for 10-15 minutes at 0 °C.
-
Activation: In a separate flask, dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A thick white precipitate of NMM hydrochloride will form.
-
Expert Insight: The slow addition of the triazine solution is critical to prevent side reactions and ensure the efficient formation of the active ester intermediate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the limiting starting material (typically the carboxylic acid or amine) indicates completion.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated NMM hydrochloride. Wash the filter cake with a small amount of THF or ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and the acidic triazine byproduct. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
Safety and Handling
-
2,4-Dichloro-6-phenyl-1,3,5-triazine and its parent compound, cyanuric chloride, are moisture-sensitive and can release HCl upon hydrolysis. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
N-Methylmorpholine is a flammable and corrosive liquid.
-
Conduct the reaction under an inert atmosphere to prevent the hydrolysis of the activating agent and intermediates.
Conclusion
The use of 2,4-dichloro-6-phenyl-1,3,5-triazine offers a robust and efficient method for the synthesis of amides. By understanding the underlying mechanism involving the formation of a reactive acyloxytriazinyl ester, researchers can effectively troubleshoot and adapt this protocol to a wide range of substrates. The mild conditions, high yields, and simple workup procedure make this a valuable and practical alternative to other coupling reagents in both academic and industrial settings.
References
[6] Pattarawarapan, M., H-Kittikun, A., & Keyoon, A. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(55), 44175-44182. [Link]
[9] D'Este, M., Eglin, D., & Wischke, C. (2018). Optimized triazine-mediated amidation for efficient and controlled functionalization of hyaluronic acid. Carbohydrate Polymers, 198, 442-449. [Link]
[10] Yazdani-Elah-Abad, A., & Doroodi, T. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15473–15483. [Link]
[7] Rawat, A., & Khatri, V. (2020). Mechanochemical Amide Bond Formation: A Brief Overview. ChemistrySelect, 5(29), 8883-8896. [Link]
[3] Zhang, W. (2007). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Molecules, 12(4), 814-822. [Link]
[11] Góngora-Benítez, M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15473-15483. [Link]
[12] Benaglia, M., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(2), 285. [Link]
[4] Galiano, F., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(1), 314-343. [Link]
[13] Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
[1] Elarfeen, N., & El-Faham, A. (2015). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 92, 1-13. [Link]
Agostinis, L. (2019). Study of 1,3,5-triazine-based amidation agents and their application in condensation reactions, collagen cross-linking and polymer grafting. University of Trieste. [Link]
[8] STAR Protocols. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of 1,3,5-triazine-based amidation agents and their application in condensation reactions, collagen cross-linking and polymer grafting [arts.units.it]
Application Notes and Protocols: Dichloro-diphenyl-triazine as a Precursor for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazine Scaffold in Modern Synthesis
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, owing to its unique electronic properties, metabolic stability, and ability to act as a rigid linker.[1][2] The functionalization of this core is crucial for tuning its properties, and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful tool for this purpose.[3][4] Dichloro-diphenyl-triazine stands out as a readily accessible and versatile precursor, offering two reactive sites for sequential or double C-C bond formation, enabling the synthesis of complex molecular architectures.
These application notes provide a comprehensive guide to utilizing dichloro-diphenyl-triazine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss key considerations for reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or its ester) and an organohalide.[5][6] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the dichloro-diphenyl-triazine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the C-Cl bond is a critical factor.[5] Electron-deficient heterocyclic chlorides, such as those on the triazine ring, can be challenging substrates, often requiring more active catalyst systems.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8] The choice of base is therefore crucial for an efficient reaction.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Monosubstitution of Dichloro-diphenyl-triazine
This protocol details the selective monosubstitution of dichloro-diphenyl-triazine with an arylboronic acid. The key to achieving selectivity is controlling the stoichiometry of the reagents.
Materials:
-
2,4-Dichloro-6-phenyl-1,3,5-triazine
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Protocol 2: Disubstitution of Dichloro-diphenyl-triazine
This protocol outlines the double substitution of dichloro-diphenyl-triazine to synthesize symmetrically substituted 2,4-diaryl-6-phenyl-1,3,5-triazines.
Materials:
-
2,4-Dichloro-6-phenyl-1,3,5-triazine
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₃PO₄, 4.0 equivalents)
-
Solvent (e.g., Toluene, reflux)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid (2.2 mmol) and base (4.0 mmol).
-
Heat the reaction mixture to reflux in toluene and stir for 24-48 hours.[11] The higher temperature promotes the second substitution.
-
Monitor the reaction for the disappearance of the monosubstituted intermediate and the formation of the disubstituted product.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling with dichloro-diphenyl-triazine hinges on several factors. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
| Parameter | Considerations and Recommendations |
| Catalyst System | While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky phosphine ligands can be beneficial for activating the C-Cl bonds of the triazine.[7] For challenging couplings, consider using pre-catalysts or N-heterocyclic carbene (NHC) ligands. |
| Base | The choice of base is critical for activating the boronic acid.[6][8] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The solubility of the base in the reaction medium can influence the reaction rate. |
| Solvent | Aprotic polar solvents such as 1,4-dioxane, THF, and toluene are typically employed.[10] The addition of a small amount of water can sometimes be beneficial, though anhydrous conditions are also effective.[7] |
| Temperature | Monosubstitution can often be achieved at moderate temperatures (70-80 °C), while disubstitution may require higher temperatures (reflux).[11] |
| Boronic Acid/Ester | Boronic acids are widely used, but boronate esters (e.g., pinacol esters) can offer improved stability and are less prone to side reactions like protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; Screen different bases; Increase the reaction temperature. |
| Formation of Homocoupled Product | Presence of Pd(II) species without aryl/vinyl/alkyl ligands. | Ensure an inert atmosphere to prevent oxidation of the Pd(0) catalyst. |
| Dehalogenation (Loss of Cl) | Side reaction where the C-Cl bond is reduced. | Use a less polar solvent; Optimize the base and temperature. |
| Protodeboronation | Loss of the boronic acid group before transmetalation. | Use a boronate ester instead of a boronic acid; Ensure anhydrous conditions. |
Conclusion
Dichloro-diphenyl-triazine is a valuable and versatile precursor for the synthesis of functionalized triazine derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively control the degree of substitution and access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
National Institutes of Health. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
ResearchGate. (2020). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
National Center for Biotechnology Information. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
National Center for Biotechnology Information. (2021). Efficient Triazine Derivatives for Collagenous Materials Stabilization. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Triazine Derivatives as UV-Curing Crosslinking Agents in Modern Manufacturing. [Link]
-
Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Monosubstituted Triazine Derivatives via Temperature-Controlled Nucleophilic Aromatic Substitution
Abstract
This comprehensive guide details the strategic synthesis of monosubstituted 1,3,5-triazine derivatives, a cornerstone reaction in medicinal chemistry and materials science. We delve into the principles of temperature-controlled nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), providing a robust framework for researchers, scientists, and drug development professionals to achieve high yields and regioselectivity. This document provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a self-validating system for reproducible results.
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antimalarial properties.[1][2][3][4] The ability to precisely functionalize the triazine core at its three reactive sites allows for the creation of vast chemical libraries with diverse pharmacological profiles. The key to unlocking this potential lies in the controlled, sequential substitution of the chlorine atoms on the readily available and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine.
The electron-withdrawing nature of the three nitrogen atoms in the triazine ring significantly reduces the electron density of the carbon atoms, making them highly susceptible to nucleophilic attack.[5] This inherent reactivity, coupled with the decreasing reactivity of the remaining chlorine atoms after each successive substitution, provides a powerful tool for chemists: temperature control. By carefully modulating the reaction temperature, one can selectively achieve mono-, di-, or tri-substitution, thus tailoring the final product to the desired application.[5][6]
The Principle of Temperature-Controlled Regioselectivity
The synthesis of monosubstituted triazines hinges on the differential reactivity of the chlorine atoms on the cyanuric chloride core. The substitution of the first chlorine atom is a rapid reaction that can be achieved at low temperatures, typically between -5 °C and 5 °C.[5][7] Once the first nucleophile is introduced, it donates electron density to the triazine ring, thereby deactivating the remaining two chlorine atoms towards further nucleophilic attack.[5]
Consequently, the second substitution requires a higher activation energy and, therefore, a higher reaction temperature, usually room temperature (20-30 °C).[6] The third and final substitution necessitates even more forcing conditions, often requiring heating or reflux to proceed at a reasonable rate.[8] This stepwise reactivity allows for the isolation of the monosubstituted product in high yield by maintaining a low reaction temperature and controlling the stoichiometry of the nucleophile.
The general order of reactivity for different types of nucleophiles with cyanuric chloride is also a crucial consideration in synthetic design. While specific reaction conditions can influence this, a general trend observed at 0°C is alcohols > thiols > amines.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential, temperature-controlled synthesis of substituted triazine derivatives from cyanuric chloride.
Caption: Temperature-controlled sequential substitution of cyanuric chloride.
Experimental Protocol: Synthesis of a Monosubstituted Triazine Derivative
This protocol provides a general method for the synthesis of a 2-amino-4,6-dichloro-1,3,5-triazine derivative. The specific nucleophile and solvent may be varied depending on the desired product.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Desired primary or secondary amine (1 equivalent)
-
Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base (1 equivalent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Standard glassware for workup and purification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the desired amine (1 equivalent) and DIEA (1 equivalent) in anhydrous DCM.
-
Slow Addition: Transfer the amine/base solution to a dropping funnel and add it dropwise to the stirred cyanuric chloride solution at 0 °C over a period of 15-20 minutes. Maintaining a low temperature is critical to prevent the formation of disubstituted byproducts.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monosubstituted triazine derivative.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure monosubstituted product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of monosubstituted triazine derivatives with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Acetone/Water | 0-5 | 2 | >90 |
| Morpholine | NaHCO₃ | Acetone/Water | 0-5 | 1.5 | 92 |
| 4-Hydroxy-3-methoxybenzaldehyde | Na₂CO₃ | Acetone | -5 to 0 | 1 | 85 |
| Methanol | NaHCO₃ | Methanol/Water | 0-30 | 1-2 | High |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Troubleshooting and Optimization
-
Formation of Disubstituted Product: This is the most common side reaction and is typically caused by an elevated reaction temperature. Ensure strict temperature control at 0 °C or below, and add the nucleophile solution slowly to avoid localized heating.[5]
-
Low Yield: Incomplete reaction can be due to insufficient reaction time or a less reactive nucleophile. Monitor the reaction closely by TLC and consider extending the reaction time if necessary. For less reactive nucleophiles, a slight increase in temperature (e.g., to 5-10 °C) may be required, but this should be done cautiously to avoid disubstitution.
-
Hydrolysis of Cyanuric Chloride: Cyanuric chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of cyanuric acid.
Conclusion
The temperature-controlled synthesis of monosubstituted triazine derivatives is a robust and versatile methodology that is fundamental to the exploration of this important class of compounds. By understanding the principles of nucleophilic aromatic substitution on the triazine core and carefully controlling the reaction temperature, researchers can efficiently generate a wide array of functionalized building blocks for drug discovery, materials science, and other applications. The protocols and guidelines presented in this application note provide a solid foundation for the successful and reproducible synthesis of these valuable compounds.
References
- Vertex AI Search. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Anupama, Khan, I., & Singh, B. (2015). SYNTHESIS OF BIOLOGICALLY IMPORTANT s-TRIAZINE BASED CHALCONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- BenchChem. (2025). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
-
MDPI. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents.
- ResearchGate. (n.d.).
- Semantic Scholar. (2021).
- MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery.
- Albericio, F., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Mono-substituted Derivatives from 2,4-dichloro-6-phenoxy-1,3,5-triazine.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Sharma, A., et al. (2021).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - CN101624379A.
- Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka.
- Springer. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Wiley Online Library. (1982). A new efficient synthesis of[6][7][9]triazolo[2,3‐b][6][7][9]triazin‐7(1H)‐ones.
-
ResearchGate. (n.d.). Regioselective Synthesis of Imidazo[4,5‐ e ][5][9]Thiazino[3,2‐ b ][6][7][9]Triazines as New Heterocyclic System Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines.
- PubMed Central. (2025).
- ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
- PubMed Central. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents | MDPI [mdpi.com]
- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Triazine Derivatives as Versatile Linkers in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Triazine Scaffold in Library Synthesis
In the landscape of combinatorial chemistry and drug discovery, the choice of a central scaffold is paramount to the successful generation of diverse and biologically relevant compound libraries. The 1,3,5-triazine (s-triazine) core has emerged as a "privileged structure" due to its remarkable versatility, synthetic accessibility, and proven track record in medicinal chemistry.[1][2][3] This application note provides an in-depth guide to the utilization of triazine derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, as a trifunctional linker for the construction of combinatorial libraries.
The s-triazine scaffold is a six-membered heterocyclic ring analogous to benzene, with alternating carbon and nitrogen atoms.[4] This structure is not only a key component in numerous FDA-approved drugs for a range of diseases including cancer and viral infections, but its unique reactivity also makes it an ideal starting point for creating vast and diverse molecular libraries.[3][5] The commercial availability, low cost, and well-defined, controllable reactivity of TCT further enhance its appeal for high-throughput synthesis.[1][6]
This guide will delve into the fundamental chemical principles governing the reactivity of the triazine core, provide detailed protocols for both solid-phase and solution-phase library synthesis, and offer insights into the strategic design of triazine-based compound collections.
The Chemistry of Triazine Linkers: A Tale of Three Chlorines
The synthetic utility of TCT in combinatorial chemistry lies in the sequential and temperature-dependent displacement of its three chlorine atoms by nucleophiles.[1][7] This stepwise reactivity allows for the controlled introduction of three distinct points of diversity (R1, R2, and R3) around the central triazine core.
The reactivity of the chlorine atoms on the triazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The substitution of one chlorine atom with an electron-donating group (like an amine) reduces the reactivity of the remaining chlorine atoms, thus requiring more forcing conditions for subsequent substitutions. This differential reactivity is the cornerstone of controlled, sequential library synthesis.
Table 1: Temperature-Dependent Reactivity of 2,4,6-Trichloro-1,3,5-triazine (TCT)
| Substitution Step | Typical Reaction Temperature | Reactivity Level |
| First Chlorine Substitution | 0 °C | High |
| Second Chlorine Substitution | Room Temperature | Moderate |
| Third Chlorine Substitution | >90 °C (often 70-120 °C) | Low |
This controlled, stepwise substitution allows for the precise and differential functionalization of the triazine scaffold, a key advantage in building combinatorial libraries.[1][7]
Visualizing the Triazine Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a tri-substituted triazine library, highlighting the sequential nature of the nucleophilic substitutions.
Caption: Sequential substitution on the triazine core.
Application Protocol 1: Solid-Phase Synthesis of a Di-substituted Triazine Library
Solid-phase synthesis offers significant advantages for combinatorial library generation, including simplified purification and the ability to drive reactions to completion using excess reagents.[8][9] This protocol outlines the synthesis of a di-substituted triazine library on a solid support.
Materials and Reagents:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
2,4-dichloro-1,3,5-triazine
-
A diverse set of primary and secondary amines (for R2 substitution)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Step-by-Step Methodology:
-
Resin Swelling and Preparation:
-
Attachment of the Triazine Linker (First Substitution):
-
Dissolve 2,4-dichloro-1,3,5-triazine in DMF.
-
Add this solution to the swollen resin.
-
Add DIEA to the reaction mixture to act as a base.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.[10]
-
-
Introduction of Diversity (Second Substitution):
-
Divide the resin-bound dichloro-triazine into separate reaction vessels for each amine to be introduced.
-
To each vessel, add a solution of a unique amine (R2-NH2) in NMP.
-
Add DIEA to each vessel.
-
Heat the reaction mixtures to 60°C and agitate for 2 hours.[10]
-
Wash the resin in each vessel with DMF (3x), DCM (3x), and MeOH (3x).[10]
-
-
Cleavage from the Solid Support:
-
Treat the resin with a cleavage cocktail of 10% TFA in DCM for 30 minutes at room temperature.[10][11]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with DCM and combine the washings with the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Product Analysis:
-
Analyze the purity and confirm the identity of the library members using LC-MS.[10]
-
Visualizing the Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of a di-substituted triazine library.
Application Protocol 2: Solution-Phase Synthesis of a Tri-substituted Triazine Library
Solution-phase synthesis can be advantageous for larger-scale production and when purification methods like extraction are feasible. This protocol details the synthesis of a fully substituted triazine library in solution.
Materials and Reagents:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
A diverse set of nucleophiles (amines, alcohols, thiols) for R1, R2, and R3 substitution.
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
5% aqueous citric acid solution
-
Magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
First Substitution (R1):
-
Dissolve TCT in a suitable solvent (e.g., THF) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add a solution of the first nucleophile (R1-Nu) and DIEA in the same solvent.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Second Substitution (R2):
-
To the reaction mixture from the previous step, add a solution of the second nucleophile (R2-Nu) and DIEA.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction progress by TLC until the mono-substituted intermediate is consumed.
-
-
Third Substitution (R3):
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
-
Product Characterization:
-
Confirm the structure and purity of the final tri-substituted triazine derivative by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through careful monitoring and analysis at each stage.
-
Reaction Monitoring: The progress of each substitution step should be meticulously monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. This is crucial for avoiding complex mixtures of products.
-
Intermediate Isolation: For complex libraries or when optimizing conditions, it is advisable to isolate and characterize the mono- and di-substituted intermediates to confirm their identity and purity.
-
Final Product Analysis: Comprehensive characterization of the final library members by high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the expected structures and assess purity.
Conclusion: A Versatile Tool for Drug Discovery
Triazine derivatives, with their predictable and controllable reactivity, offer a powerful and cost-effective platform for the construction of diverse combinatorial libraries.[6][10] The ability to introduce three distinct points of diversity allows for the exploration of a vast chemical space, significantly enhancing the potential for discovering novel bioactive molecules. The protocols provided herein offer a solid foundation for researchers to harness the potential of the triazine scaffold in their drug discovery and development endeavors. The adaptability of these methods to both solid-phase and solution-phase synthesis further underscores the versatility of this remarkable linker.
References
-
Brea, R. J., et al. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. Available at: [Link]
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. National Institutes of Health. Available at: [Link]
- Google Patents. (2003). WO2003050237A2 - Triazine library with linkers.
-
Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. Available at: [Link]
-
de la Torre, J. A., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Solid‐phase Synthesis of Combinatorial 2,4‐Disubstituted‐1,3,5‐Triazine via Amine Nucleophilic Reaction. Available at: [Link]
-
MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]
-
ACS Publications. (n.d.). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]
-
MDPI. (n.d.). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Available at: [Link]
-
PubMed. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
PubMed. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Available at: [Link]
-
Semantic Scholar. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]
-
ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Covalent Triazine Frameworks Catalytically Oxidative Cleavage of Lignin Models and Organosolv Lignin. Available at: [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Available at: [Link]
-
National Institutes of Health. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Available at: [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
ResearchGate. (n.d.). Three distinct strategies for the cleavage of a hydrazone linker. Available at: [Link]
-
PubMed. (2015). Triazine as a Promising Scaffold for Its Versatile Biological Behavior. Available at: [Link]
-
RSC Publishing. (n.d.). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Available at: [Link]
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. WO2003050237A2 - Triazine library with linkers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Welcome to the technical support guide for the synthesis of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are utilizing cyanuric chloride as a scaffold. As a trifunctional linker, cyanuric chloride's reactivity presents unique opportunities and challenges.[1] This guide provides in-depth, field-proven insights into managing the common side reactions encountered during the critical mono-substitution step with diphenylamine, ensuring higher yields and product purity.
Section 1: The Chemistry of Selective Substitution
The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The core principle relies on the decreasing reactivity of the chlorine atoms on the 1,3,5-triazine ring with each successive substitution.[2] This inherent property allows for stepwise synthesis, but only under rigorously controlled conditions.
The primary substitution of one chlorine atom with diphenylamine is favored at low temperatures, typically between 0-5 °C.[3][4] As the electron-donating diphenylamino group is added to the ring, it deactivates the remaining two chlorine atoms toward further substitution, making the second substitution require more energy (e.g., room temperature) and the third even more (e.g., elevated temperatures).[5] Understanding and leveraging this reactivity gradient is the key to a successful synthesis.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the two most common side reactions that can significantly impact the purity and yield of your target molecule.
Caption: Desired pathway for mono-substitution.
Caption: Common side reactions leading to impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Q1: My TLC/LC-MS analysis shows three major spots: my desired product, a less polar impurity, and a baseline polar impurity. What are they?
A1: This is a classic distribution profile for this reaction when control is suboptimal.
-
Desired Product: this compound.
-
Less Polar Impurity: This is almost certainly the disubstituted byproduct, 4-chloro-2,6-bis(diphenylamino)-1,3,5-triazine . It forms when a second molecule of diphenylamine displaces another chlorine atom. This impurity will have a higher molecular weight and will typically be less polar than the desired mono-substituted product.
-
Baseline/Polar Impurity: This is characteristic of a hydrolysis product, such as 4-chloro-6-hydroxy-N,N-diphenyl-1,3,5-triazin-2-amine or even fully hydrolyzed cyanuric acid.[4] Dichlorotriazines are highly susceptible to hydrolysis, especially under alkaline conditions used for HCl scavenging.[6][7] These hydroxylated compounds are significantly more polar and may be insoluble in common organic solvents used for workup, sometimes appearing as a white precipitate.
Q2: The yield of my desired product is low, and the primary contaminant is the disubstituted version. How can I improve selectivity for mono-substitution?
A2: Achieving high selectivity is entirely dependent on rigorously controlling the reaction kinetics. The formation of the disubstituted product is a direct result of the reaction conditions being too energetic.
-
Strict Temperature Control: This is the most critical factor. The reaction must be maintained between 0-5 °C during the entire addition of diphenylamine and for a period thereafter.[8] Use an ice/salt bath for better temperature management. Even a brief rise to room temperature can significantly promote the second substitution.[5]
-
Stoichiometry and Order of Addition: Use a precise 1:1 molar ratio of diphenylamine to cyanuric chloride. A common and effective technique is to dissolve the cyanuric chloride in the solvent first, cool the solution to 0 °C, and then add a solution of diphenylamine and the base dropwise. This ensures that the diphenylamine is the limiting reagent at any given point, minimizing its chance to react twice.
-
Choice of Base: While a base is necessary to neutralize the HCl byproduct, highly alkaline conditions can increase the rate of side reactions. A mild inorganic base like sodium carbonate or sodium bicarbonate, added concurrently with the amine, is often preferred as it provides sufficient acid scavenging without creating a strongly basic environment.[3][9]
Q3: After adding my reagents, a significant amount of an insoluble white precipitate formed that doesn't seem to be my product. What is it and how do I prevent it?
A3: This is a tell-tale sign of hydrolysis. Cyanuric chloride and its dichloro-derivatives are highly reactive towards water.[4] The white solid is likely cyanuric acid or a hydroxylated triazine derivative.
-
Cause: The presence of moisture in your reagents or solvent.
-
Prevention:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your diphenylamine and base are dry.
-
Section 3: Best Practices and Validated Protocol
Success in this synthesis is a function of meticulous preparation and control. The following workflow and table summarize the critical decision points and their impact.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing synthesis issues.
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Recommended Setting | Consequence of Deviation | Primary Side Product |
| Temperature | 0–5 °C | Higher temperatures (>5 °C) drastically increase the rate of the second substitution. | Disubstitution |
| Stoichiometry | 1.0 eq. Cyanuric Chloride : 1.0 eq. Diphenylamine | Excess diphenylamine provides more nucleophile to drive the reaction to the disubstituted product. | Disubstitution |
| Moisture | Anhydrous Conditions (Inert Atmosphere) | Presence of water leads to rapid reaction with the highly electrophilic C-Cl bonds. | Hydrolysis |
| Base | Mild, Insoluble Base (e.g., Na₂CO₃) | Strong, soluble bases can create a high pH environment, accelerating hydrolysis of the triazine ring.[6] | Hydrolysis |
| Addition Rate | Slow, Dropwise | Rapid addition can create localized areas of high diphenylamine concentration, promoting disubstitution. | Disubstitution |
Validated Experimental Protocol
This protocol is designed to maximize the yield of the mono-substituted product.
-
Preparation:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with cyanuric chloride (1.0 eq.) and anhydrous acetone (or THF) (approx. 10 mL per gram of cyanuric chloride).
-
-
Reaction Setup:
-
Cool the stirred suspension to 0 °C using an ice-water or ice-salt bath.
-
In a separate beaker, dissolve diphenylamine (1.0 eq.) in a minimal amount of anhydrous acetone.
-
Prepare an aqueous solution of sodium carbonate (Na₂CO₃) (1.1 eq.).
-
-
Nucleophilic Substitution:
-
Add the diphenylamine solution and the sodium carbonate solution simultaneously and dropwise to the cooled cyanuric chloride suspension over a period of 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition. [9]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
-
Workup and Purification:
-
Once the reaction is complete (disappearance of cyanuric chloride), pour the reaction mixture into a larger volume of ice-cold water with stirring.
-
The product will precipitate as a white solid. Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold hexane to remove any non-polar impurities.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is temperature control so critical in this synthesis? The chlorine atoms on cyanuric chloride have different reactivities based on temperature. The first substitution is facile and can be performed selectively at 0-5 °C. The second requires more energy (room temperature), and the third requires heating.[3] This temperature-dependent reactivity is the primary tool for controlling the extent of substitution. Without strict low-temperature control, you create an environment where the second substitution can readily compete with the first, resulting in a mixture of products.
FAQ 2: What is the role of the base (acid scavenger), and how do I choose the right one? The reaction of diphenylamine with cyanuric chloride releases one equivalent of hydrochloric acid (HCl). This acid can protonate the nitrogen of another diphenylamine molecule, rendering it non-nucleophilic and halting the reaction. The base is added to neutralize the HCl as it forms, allowing the reaction to proceed. A mild inorganic base like Na₂CO₃ or NaHCO₃ is often ideal because it is effective but keeps the overall pH from becoming too high, which would accelerate the undesirable hydrolysis side reaction.[3][4]
FAQ 3: How can I definitively confirm the identity of the side products? Mass spectrometry (MS) is the most direct method. The disubstituted product will have a molecular ion peak corresponding to the addition of another diphenylamino group and the loss of a chlorine atom. The hydrolysis product will show a mass change corresponding to the replacement of a chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da). ¹H and ¹³C NMR can also be used to confirm structures through changes in chemical shifts and integration.
FAQ 4: Are there alternative, less common side reactions to be aware of? While N-substitution is the dominant pathway under these conditions, C-substitution is a theoretical possibility. In the presence of strong Lewis acids (e.g., AlCl₃) under Friedel-Crafts conditions, electrophilic attack on the electron-rich phenyl rings of diphenylamine can occur.[10][11] However, for the SNAr reaction described, this is not a significant concern.
References
-
Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. (2018). Journal of Surfactants and Detergents. [Online]. Available: [Link]
-
Hollas, J., & Buncel, E. (2004). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]
-
U.S. Naval Ordnance Test Station. (1962). Synthesis and Properties of Some Cyanuric Chloride Derivatives. DTIC. [Online]. Available: [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Online]. Available: [Link]
-
Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry. [Online]. Available: [Link]
-
TextileSchool4U. (2013). Dichloro-S-Triazine Dyes. [Online]. Available: [Link]
-
Sharma, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Online]. Available: [Link]
-
Shaw, R. A., & Ward, P. (1973). 1,3,5-Triazines. Part XII. The reaction of trichloro-1,3,5-triazine (cyanuric chloride) with N-phenyl-pyrrole, -indole, -carbazole, and -diphenylamine... Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]
-
S., S., & K., K. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. [Online]. Available: [Link]
-
Wang, Y., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Online]. Available: [Link]
-
Miladinova, P. M. (2023). Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment. Journal of Chemical Technology and Metallurgy. [Online]. Available: [Link]
-
Le, T. H., et al. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science and Technology. [Online]. Available: [Link]
- Ciba Ltd. (1966). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents. [Online].
Sources
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 10. 1,3,5-Triazines. Part XII. The reaction of trichloro-1,3,5-triazine (cyanuric chloride) with N-phenyl-pyrrole, -indole, -carbazole, and -diphenylamine, and N-ethyl-pyrrole, -carbazole, and -diphenylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven techniques to ensure you can achieve the desired purity for your critical applications.
Troubleshooting and Procedural Guides
This section addresses specific issues encountered during the purification process in a direct question-and-answer format. Each answer provides not only a step-by-step protocol but also the underlying scientific rationale for each action.
Q1: My crude product is a dark, sticky oil or an amorphous solid. How should I begin the purification process?
A1: Initial Workup via Liquid-Liquid Extraction
A dark color and non-crystalline nature indicate the presence of significant impurities, which may include unreacted starting materials, acidic by-products from the hydrolysis of cyanuric chloride precursors, and colored side products. The first and most critical step is a robust liquid-liquid extraction to perform a bulk separation of your target compound from these highly polar or ionic impurities.[1]
Underlying Principle: This process works by partitioning solutes between two immiscible liquid phases. Your target compound, being largely organic, will preferentially dissolve in the organic solvent, while ionic and highly polar impurities will remain in the aqueous phase.
Detailed Protocol: Extractive Workup
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting point is 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for neutralizing and removing any acidic impurities, such as hydrochloric acid formed during the synthesis or hydrolyzed triazine species.[2] Vent the funnel frequently as CO₂ gas may be generated. Drain the lower aqueous layer.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified product.
Q2: After an initial extraction, my product's TLC plate shows multiple spots close to my product spot. What is the most effective next step?
A2: Purification by Flash Column Chromatography
When impurities have similar polarities to the target compound, liquid-liquid extraction is insufficient. Flash column chromatography is the most powerful and widely used technique for separating components of a mixture on a preparative scale.[1]
Underlying Principle: The separation is based on the differential adsorption and elution of compounds from a solid stationary phase (typically silica gel) using a liquid mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Detailed Protocol: Flash Column Chromatography
-
Eluent Selection (TLC Optimization): The key to successful column chromatography is selecting the right eluent system.[1]
-
Using TLC plates, test various solvent mixtures. A good starting point for dichlorotriazine derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or dichloromethane.[3]
-
Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.25-0.35. The spots for impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., pure hexane).
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles or cracks form.[1]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography eluent or a strong solvent like DCM.
-
Recommended: For better separation, perform "dry loading." Adsorb your dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q3: My product is a solid after chromatography, but its purity is not sufficient for my application (>99%). How can I achieve this final polishing step?
A3: High-Purity Polishing via Recrystallization
Recrystallization is an excellent final step to remove minor impurities and obtain a highly pure, crystalline solid.[1] It is particularly effective at removing impurities that are structurally very similar to the target compound.
Underlying Principle: This technique relies on the difference in solubility of your compound and the impurities in a given solvent at different temperatures.[4] Ideally, the compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[1][5] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Detailed Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your compound in a test tube. Add a few drops of a test solvent and see if it dissolves at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation should occur.
-
Refer to the table below for potential starting solvents. A two-solvent system (e.g., hexane/ethyl acetate) is also highly effective.[6]
-
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Non-polar | Good for precipitating non-polar compounds. Often used with a more polar co-solvent. |
| Ethyl Acetate (EtOAc) | 77 | Polar aprotic | Good general-purpose solvent for moderately polar compounds. |
| Ethanol (EtOH) | 78 | Polar protic | Often a good choice for recrystallizing compounds with some hydrogen bonding capability.[7] |
| Dichloromethane (DCM) | 40 | Polar aprotic | High solubility for many organics, but its low boiling point can make it tricky. |
| Toluene | 111 | Non-polar | High boiling point allows for a large temperature gradient, which can be effective. |
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Optional: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal to adsorb the colored impurities.[8] Reheat briefly and then perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.[8]
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly, preferably in a vacuum oven.
-
Visualized Workflows and Logic
Frequently Asked Questions (FAQs)
-
What are the most likely impurities in my crude product?
-
The most common impurities are unreacted starting materials (cyanuric chloride, diphenylamine), partially reacted intermediates, and hydrolysis by-products where one or both chlorine atoms have been replaced by a hydroxyl group (-OH).[2] Over-reaction leading to a tris-(diphenylamino)triazine is also possible but less likely if stoichiometry is controlled.
-
-
How do I know which analytical technique is best for assessing purity?
-
TLC is excellent for rapid, qualitative monitoring of reactions and column fractions.
-
HPLC and GC are quantitative methods that provide high-resolution separation and are ideal for determining the final purity percentage of your compound.[9][10]
-
NMR Spectroscopy is essential for confirming the chemical structure and can also be used for purity assessment if an internal standard is used.[3]
-
Differential Scanning Calorimetry (DSC) is an absolute method that can determine the purity of highly crystalline samples by analyzing their melting point depression.[9]
-
-
Can my compound decompose during purification?
-
Yes. The chloro-substituents on the triazine ring are susceptible to hydrolysis (reaction with water), especially under acidic or basic conditions.[2] Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds on a column. If you suspect this is happening, use deactivated (neutral) silica or an alternative stationary phase like alumina. Always use dry solvents for chromatography.
-
-
What are the recommended storage conditions for the purified this compound?
-
As the compound is a chlorinated amine, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent hydrolysis and photodegradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
References
-
4,6-dichloro-1,3,5-triazin-2-amine - ChemBK. ChemBK.com. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. The Royal Society of Chemistry. Available at: [Link]
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem. Available at: [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]
-
(PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]
-
Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed. Available at: [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. Available at: [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]
-
Occurrence and removal of chloro-s-triazines in water treatment plants. PubMed. Available at: [Link]
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. PubMed. Available at: [Link]
-
Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. ResearchGate. Available at: [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
Occurrence and Removal of Chloro-s-Triazines in Water Treatment Plants. ResearchGate. Available at: [Link]
-
Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
-
Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. rsc.org [rsc.org]
- 7. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield of dichlorotriazine peptide coupling reactions
Welcome to the technical support center for dichlorotriazine-based peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful bioconjugation technique. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Understanding the Core Reaction: Dichlorotriazine Chemistry
Dichlorotriazine reagents, such as 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT), are highly efficient for peptide coupling and bioconjugation.[1] The reactivity of the triazine ring's chlorine atoms allows for sequential nucleophilic substitution, typically with the amine group of a peptide. The first chlorine is highly reactive and couples at lower temperatures, while the second requires more forcing conditions (e.g., room temperature or gentle heating), enabling controlled, stepwise additions.[1]
This differential reactivity is the cornerstone of its utility, but also a source of potential challenges. Understanding and controlling the reaction parameters is paramount to achieving high yields and purity.
Reaction Workflow Overview
The following diagram illustrates the general workflow for a dichlorotriazine-mediated peptide coupling reaction.
Caption: General workflow for dichlorotriazine peptide coupling.
Troubleshooting Guide: Q&A Format
This section addresses common issues encountered during dichlorotriazine peptide coupling reactions, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yield is a multifaceted problem often stemming from several factors. Let's break down the common culprits:
-
Incomplete Coupling: This is the most frequent cause of low yield.[2]
-
Causality: The nucleophilicity of the amine, steric hindrance at the coupling site, and peptide aggregation can all hinder the reaction.[3][4] Difficult sequences, particularly those rich in hydrophobic amino acids, are prone to forming secondary structures that block reactive sites.[3][5]
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Use a qualitative test like the Kaiser test to check for free primary amines on resin-bound peptides. A blue color indicates incomplete coupling.[3] For solution-phase reactions, HPLC or LC-MS can be used to monitor the consumption of starting materials.
-
Increase Reagent Equivalents: For difficult couplings, increasing the excess of the amino acid and coupling reagent can drive the reaction to completion.[5]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, especially at lower temperatures.[5][6]
-
Double Coupling: After the initial coupling, filter and wash the resin, then repeat the coupling step with fresh reagents.[7][8]
-
Optimize Solvent: Use solvents known to disrupt secondary structures and improve solvation, such as N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to Dichloromethane (DMF).[5][7]
-
-
-
Peptide Aggregation:
-
Causality: As the peptide chain elongates, it can fold and aggregate, making the N-terminus inaccessible.[4]
-
Troubleshooting & Optimization:
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.[4][5]
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency for difficult sequences, but be mindful of potential side reactions.[2][9]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures.[5][10]
-
-
-
Suboptimal pH:
-
Causality: The pH of the reaction is critical. The amine nucleophile must be deprotonated to be reactive, but a solution that is too basic can lead to side reactions. Conversely, acidic conditions will protonate the amine, rendering it unreactive.[11][12]
-
Troubleshooting & Optimization:
-
Base Selection and Stoichiometry: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[13][14] The amount of base should be carefully optimized. Typically, 2-3 equivalents are sufficient.
-
Monitor pH: While direct pH measurement in organic solvents is challenging, you can test the pH of an aqueous extraction of your reaction mixture. The optimal pH for the coupling is typically in the range of 8-9.
-
-
| Parameter | Standard Condition | Optimization Strategy for Low Yield |
| Reagent Equivalents | 1.5 - 2 eq. | Increase to 3 - 5 eq. |
| Reaction Time | 1 - 2 hours | Extend to 4 - 12 hours |
| Temperature | 0 °C to RT | Cautiously increase to 30-40 °C[9] |
| Solvent | DMF | NMP, DMF/DMSO mixture |
| Base | 2 eq. DIPEA/NMM | Optimize base equivalents |
Q2: I'm observing significant side products in my HPLC and Mass Spec analysis. What are they and how can I minimize them?
A2: Side product formation is a common challenge that can significantly impact yield and purification efforts.
-
Double Substitution on the Peptide:
-
Causality: If your peptide has multiple nucleophilic sites (e.g., N-terminal amine and a lysine side-chain), the dichlorotriazine can react at both positions.
-
Troubleshooting & Optimization:
-
Protecting Groups: Ensure that all nucleophilic side chains (e.g., Lys, Orn) are appropriately protected.
-
Controlled Stoichiometry: Use a limiting amount of the dichlorotriazine reagent relative to the peptide to favor mono-substitution.
-
-
-
Hydrolysis of the Dichlorotriazine:
-
Causality: Dichlorotriazines are sensitive to water, which can hydrolyze the chlorine atoms, rendering the reagent inactive.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Guanidinylation:
-
Causality: If using uronium-based coupling reagents in conjunction with your dichlorotriazine chemistry, the coupling reagent can react with the unprotected N-terminus of the peptide to form a guanidinium group, which terminates the chain.[4][15]
-
Troubleshooting & Optimization:
-
Pre-activation: If you are using a coupling reagent to activate a carboxylic acid for attachment to a monochlorotriazine-peptide, pre-activate the acid before adding it to the peptide-resin.[4]
-
-
Q3: My peptide is precipitating out of solution during the reaction. How can I improve its solubility?
A3: Solubility issues are a major hurdle, especially for hydrophobic or long peptides.
-
Causality: The physicochemical properties of the peptide can lead to poor solubility in common organic solvents.
-
Troubleshooting & Optimization:
-
Solvent Mixtures: As mentioned, using solvent mixtures like DMF/DMSO or DCM/DMF/NMP can improve solubility.[7] Adding a small amount of water may also help for certain peptides, but be cautious of hydrolysis.
-
Chaotropic Agents: The use of chaotropic salts can also improve solubility by disrupting intermolecular interactions.[5]
-
Lower Concentration: Running the reaction at a lower concentration can sometimes prevent precipitation.
-
Frequently Asked Questions (FAQs)
What is the optimal temperature for the first and second chlorine substitution?
For the first substitution, a temperature of 0 °C is generally recommended to control the high reactivity and minimize side reactions. The second substitution typically requires warmer conditions, often room temperature (20-25 °C), to proceed at a reasonable rate.[1] However, for less reactive nucleophiles, gentle heating may be necessary.
Which base is best for dichlorotriazine coupling reactions?
Non-nucleophilic, sterically hindered bases like DIPEA and NMM are preferred as they are less likely to compete with the peptide's amine in reacting with the dichlorotriazine.[13][16] The choice between them can be sequence-dependent, and it is sometimes worth screening both.
How do I purify my final peptide-triazine conjugate?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptide conjugates.[10][17] The choice of column (e.g., C18, C8) and mobile phase gradient will depend on the hydrophobicity of your conjugate. Ion-exchange chromatography can be a useful orthogonal purification step, particularly for charged peptides.[18]
Can I use dichlorotriazine chemistry for site-selective modifications?
Yes, the differential reactivity of the two chlorine atoms makes it an excellent tool for site-selective and sequential bioconjugation.[1][19] For example, you can couple one peptide at 0 °C and then a different molecule at room temperature.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting low yield in your dichlorotriazine peptide coupling reactions.
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: General Procedure for Mono-conjugation of a Peptide to a Dichlorotriazine
-
Dissolve the N-terminally deprotected peptide in an anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve 1.0-1.2 equivalents of the dichlorotriazine reagent in the same anhydrous solvent.
-
Add the dichlorotriazine solution dropwise to the peptide solution.
-
Add 2-3 equivalents of DIPEA or NMM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress using an appropriate analytical technique (e.g., HPLC-MS).
-
Once the starting peptide is consumed, quench the reaction by adding a small amount of water or a primary amine like ethanolamine.
-
Remove the solvent under reduced pressure and proceed with purification.
Protocol 2: Qualitative Kaiser Test for Free Primary Amines (on Solid Support)
-
Take a small sample of the resin beads (1-2 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 0.001 M KCN in pyridine.
-
-
Heat the test tube to 100 °C for 5 minutes.
-
A dark blue color on the beads indicates the presence of free primary amines and thus an incomplete coupling reaction.[3] A yellow or colorless result suggests a complete reaction.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Li, L., et al. (2017). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.
- Organic Chemistry. (2023).
- ResearchGate. (2025). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups.
- ResearchGate. (2014). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- ResearchGate. (n.d.). Peptide and protein stapling with dichlorotetrazine.
- Reddit. (2025). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529.
- National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Scicloud. (n.d.). How to Optimize Peptide Synthesis?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Nowick Laboratory. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2011).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2023).
- Reddit. (2024). Best peptide coupling method in DMF?. r/Chempros.
- ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?.
- Bio-Works. (n.d.).
- ResearchGate. (n.d.). pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- YMC America. (n.d.).
- Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.
- Royal Society of Chemistry. (n.d.).
- Biotage. (2023).
- MDPI. (n.d.). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements.
- PubMed Central. (2023).
- PubMed. (2019).
- MDPI. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. bachem.com [bachem.com]
- 17. ymcamerica.com [ymcamerica.com]
- 18. bio-works.com [bio-works.com]
- 19. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering Selective Substitution on the Triazine Ring
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on temperature control strategies for selective substitution on the 1,3,5-triazine ring. This resource is designed to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Triazine Core and the Power of Temperature
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile three-fold symmetry that allows for the creation of diverse molecular architectures.[1][2] The most common starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), offers three reactive sites for nucleophilic aromatic substitution (SNAr). The key to unlocking the full potential of this scaffold lies in the precise, stepwise substitution of its chlorine atoms, a process predominantly governed by careful temperature control.[1][3][4][5]
This guide will address common challenges and frequently asked questions, providing not just solutions but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for achieving selective substitution on cyanuric chloride?
A1: The selective substitution of the three chlorine atoms on cyanuric chloride is possible due to the decreasing reactivity of the triazine ring with each successive nucleophilic attack.[3][6] Here's the breakdown of the underlying causality:
-
Initial High Reactivity: The three electron-withdrawing nitrogen atoms in the triazine ring make the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3] This allows the first substitution to occur at a low temperature, typically between 0–5 °C.[3][5][6]
-
Deactivation by Substitution: Once the first chlorine is replaced by a nucleophile (e.g., an amine or alcohol), the electron density of the triazine ring increases. This deactivates the ring towards further substitution, making the remaining carbon-chlorine bonds less electrophilic.[3]
-
Stepwise Energy Barriers: Consequently, a higher temperature is required to overcome the increased activation energy for the second substitution, which is generally performed at room temperature (around 20–25 °C).[3][5][6] The third substitution requires even more energy, often necessitating elevated temperatures, such as reflux conditions (>80 °C), to proceed to completion.[3][5][6]
This thermodependent reactivity allows for a controlled, stepwise introduction of different nucleophiles, leading to the synthesis of mono-, di-, and tri-substituted triazines with high selectivity.[1]
Q2: I'm attempting a monosubstitution at 0 °C, but I'm seeing significant amounts of the disubstituted product. What's going wrong?
A2: This is a classic case of over-substitution, a common challenge in triazine chemistry. Several factors could be at play, often related to localized temperature increases or reaction kinetics.
Troubleshooting Checklist:
-
Inefficient Cooling: Ensure your reaction flask is adequately submerged in an ice-water bath and that the bath's temperature is consistently maintained. Localized "hot spots" can occur, especially during the addition of the nucleophile.
-
Rapid Nucleophile Addition: The substitution reaction is often exothermic. Adding the nucleophile too quickly can cause a localized temperature spike, providing enough energy for the second substitution to occur. The nucleophile should be added dropwise over a period of 15-20 minutes to allow for effective heat dissipation.[3]
-
Highly Reactive Nucleophile: A very strong or highly concentrated nucleophile can react so rapidly that it overcomes the initial temperature barrier for the second substitution. Consider diluting the nucleophile or using a slightly less reactive one if possible.
-
Incorrect Stoichiometry: While seemingly obvious, ensure you are using only one equivalent of the nucleophile. An excess will drive the reaction towards disubstitution.
Q3: My reaction to introduce a second or third nucleophile is sluggish or not proceeding to completion, even at elevated temperatures. What are the likely causes?
A3: Low or no conversion at the later stages of substitution typically points to a deactivated ring or issues with the nucleophile's reactivity.
Possible Causes and Solutions:
-
A Deactivated Ring System: If you have already introduced an electron-donating group, such as an amine, the triazine ring may be too electron-rich for a subsequent reaction with a weak nucleophile.[3] Once an amine is on the ring, it can be very difficult to substitute another position with a different type of nucleophile.[7]
-
Weak Nucleophile: The inherent reactivity of your nucleophile is a major factor.[3] If you are using a weak nucleophile, you may need more forcing conditions, such as a higher temperature, a stronger base, or a longer reaction time.
-
Steric Hindrance: Bulky substituents already on the triazine ring or a sterically demanding incoming nucleophile can hinder the reaction.
-
Solvent Choice: Ensure your solvent is appropriate for the required temperature and dissolves all reactants effectively. A higher-boiling point solvent may be necessary to achieve the required reaction temperature.
Q4: What is the general order of reactivity for different nucleophiles with cyanuric chloride, and how does this influence my synthetic strategy?
A4: The order of reactivity of nucleophiles is a critical parameter in designing your synthetic sequence, especially for creating asymmetrically substituted triazines. While conditions can influence the outcome, a competitive study at 0 °C found the preferential order of incorporation to be:
Alcohols > Thiols > Amines [3]
This means that if you want to synthesize an O,N-disubstituted triazine, it is generally recommended to introduce the oxygen-based nucleophile first at a low temperature, followed by the amine at a higher temperature.[3] Attempting to add the amine first would deactivate the ring, making the subsequent addition of the alcohol much more difficult.[3][7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems in a structured format.
| Issue | Symptoms | Potential Causes | Recommended Solutions |
| Over-substitution | Formation of di- or tri-substituted products when targeting monosubstitution. | 1. Ineffective temperature control (localized heating). 2. Rapid addition of nucleophile. 3. Highly reactive nucleophile. | 1. Ensure efficient stirring and cooling. 2. Add the nucleophile solution dropwise. 3. Consider diluting the nucleophile. |
| Low or No Conversion | Starting material remains largely unreacted. | 1. Deactivated triazine ring from a previous substitution. 2. Weak nucleophile. 3. Insufficient temperature. 4. Steric hindrance. | 1. Use a more reactive nucleophile for later substitutions. 2. Increase reaction temperature and/or time. 3. Consider using a stronger base. |
| Unexpected Side Products | TLC or LC-MS shows unexpected spots/peaks. | 1. Hydrolysis: Cyanuric chloride is sensitive to water, especially with heating, and can form cyanuric acid.[3] 2. Ring Opening: Strong nucleophiles under harsh conditions can cleave the triazine ring.[3][8] 3. Radical Reactions: Some reactions, particularly with polysulfides, may proceed via a single electron transfer (SRN1) mechanism.[3][9] | 1. Ensure all reagents and solvents are anhydrous. 2. Use milder reaction conditions if possible. 3. If a radical mechanism is suspected, the addition of a radical inhibitor can be diagnostic.[3] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride
-
Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (e.g., N,N-Diisopropylethylamine - DIEA, 1.15 equivalents) in the same anhydrous solvent.[10]
-
Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-20 minutes.[3]
-
Maintain the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[10]
-
Upon completion, proceed with the appropriate aqueous workup. For example, wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[3]
Protocol 2: General Procedure for a Subsequent Disubstitution
-
Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable anhydrous solvent (e.g., Ethyl Acetate or THF).
-
Add the second nucleophile (1.1 equivalents) followed by the base (e.g., DIEA, 1.15 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required.[10]
-
Once the reaction is complete, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the disubstituted product by column chromatography or recrystallization as needed.
Visualizing the Strategy: Workflows and Mechanisms
A clear understanding of the reaction workflow is essential for successful synthesis.
Caption: Stepwise workflow for selective substitution on cyanuric chloride.
The concept of kinetic versus thermodynamic control is also relevant, particularly when side reactions are possible.
Caption: Kinetic vs. thermodynamic reaction pathways in triazine chemistry.
References
- Optimizing reaction conditions for nucleophilic substitution on the triazine ring. (2025). BenchChem.
- Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. MDPI.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications.
- Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Global SciTech Ocean Publishing Co.
- Managing reaction temperature for selective substitution on triazines. (2025). BenchChem.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH.
- A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. Googleapis.com.
- Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. (2018). PMC - NIH.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilic radical substitution reaction of triazine herbicides with polysulfides. PubMed.
- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. (2025). ACS Publications.
- (PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (2025). ResearchGate.
- Novel Orthogonal Synthesis of a Tagged Combinatorial Triazine Library via Grignard Reaction. (2009). CSIRO Publishing.
Sources
- 1. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic radical substitution reaction of triazine herbicides with polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with 2,4-Dichloro-6-phenyl-1,3,5-triazine
Welcome to the technical support center dedicated to navigating the synthetic challenges associated with the N-arylation of sterically hindered amines using 2,4-dichloro-6-phenyl-1,3,5-triazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile triazine scaffold. Here, we dissect the underlying chemical principles governing this reaction, provide actionable troubleshooting advice, and offer optimized protocols to enhance your success rate with these notoriously difficult substrates.
Section 1: Understanding the Core Challenge
Q: Why is the reaction between a sterically hindered amine and 2,4-dichloro-6-phenyl-1,3,5-triazine inherently difficult?
A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it exceptionally susceptible to attack by nucleophiles.[3][4] However, two primary factors related to the amine nucleophile create a significant kinetic barrier:
-
Steric Hindrance: Bulky substituents on or near the amine's nitrogen atom physically obstruct its approach to the electrophilic carbon atom (C2, C4, or C6) on the triazine ring. This steric clash raises the energy of the transition state required to form the key intermediate, slowing the reaction dramatically.[5]
-
Reduced Nucleophilicity: The same bulky groups can also decrease the inherent nucleophilicity of the nitrogen atom through electronic effects or by hindering the necessary orbital overlap for bond formation.
The combination of these factors means that standard reaction conditions often result in low conversion, slow reaction times, or complete failure to yield the desired product. Overcoming this requires a rational adjustment of reaction parameters to surmount the high activation energy barrier.
Caption: SNAr mechanism for amine substitution on a dichlorotriazine.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve monosubstitution and avoid the di-substituted byproduct? A: Selective monosubstitution is primarily achieved through rigorous temperature control. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent and decreases with each substitution.[6]
-
First Substitution: Can often be achieved at temperatures ranging from room temperature to ~80 °C, even for hindered amines.
-
Second Substitution: Requires significantly more energy, typically temperatures >100-120 °C. By performing the reaction at the lowest possible temperature that allows for the consumption of the starting dichloro-triazine, you can minimize the formation of the di-substituted product.[7]
Q2: Is a catalyst necessary for this reaction? A: For most SNAr reactions on highly activated chloro-triazine rings, a catalyst is not required. The inherent electrophilicity of the ring is sufficient to drive the reaction. However, for exceptionally challenging, sterically encumbered amines, conventional heating may be insufficient. In these cases, microwave irradiation is a highly effective, non-catalytic method to accelerate the reaction by providing rapid and uniform heating to high temperatures, often reducing reaction times from hours to minutes.[8] While copper-catalyzed C-N coupling methods exist, they are more commonly applied to less activated aryl halides.[9]
Q3: What type of base is most effective? A: The ideal base is a non-nucleophilic, organic amine base or an inorganic carbonate. Its role is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃).
-
Rationale: These bases are sufficiently strong to scavenge the acid but are either too sterically hindered (DIPEA) or have low solubility/reactivity (K₂CO₃) to compete with the substrate amine as a nucleophile.[10]
Section 3: Troubleshooting Guide
This section addresses common experimental failures in a problem-cause-solution format.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazine - Wikipedia [en.wikipedia.org]
- 5. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete reactions with 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the troubleshooting and support guide for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. This document, authored from the perspective of a Senior Application Scientist, provides in-depth, field-tested insights into overcoming common challenges encountered during its use in synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing its reactivity, empowering you to diagnose and resolve issues leading to incomplete reactions.
The 1,3,5-triazine core is a versatile scaffold in organic synthesis, but its reactivity is finely tuned by its substituents. The presence of two chlorine atoms makes the 4 and 6 positions highly electrophilic and susceptible to nucleophilic substitution.[1] However, the N,N-diphenylamino group at the 2-position introduces significant electronic and steric factors that must be carefully managed to achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled. TLC and LC-MS analysis show significant amounts of unreacted this compound alongside my nucleophile. What are the primary causes?
A1: This is the most common issue reported and typically points to one of three primary factors: insufficient reactivity, steric hindrance, or poor solubility.
-
Causality—Reactivity & Sterics: The N,N-diphenylamino group, while activating the triazine ring for some transformations, is a powerful electron-donating group. This electronic donation reduces the electrophilicity of the carbon atoms attached to the chlorine atoms, making them less reactive towards nucleophilic attack compared to the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2] Furthermore, the two bulky phenyl groups create significant steric hindrance , which can physically block the approach of your nucleophile to the reaction centers.[3] This effect is magnified if your nucleophile is also sterically demanding.
-
Causality—Solubility: this compound is a relatively nonpolar, rigid molecule. If it is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous, and the rate will drop dramatically as it can only occur at the surface of the solid.
Troubleshooting Workflow:
-
Solubility Check: Before starting the reaction, perform a solubility test with your chosen solvent. At your intended reaction concentration, you should see no suspended particles. If solubility is an issue, consider a more suitable solvent (see Table 1).
-
Increase Reaction Temperature: Nucleophilic aromatic substitution reactions on deactivated rings often require thermal energy. If you are running the reaction at 0 °C or room temperature, consider gradually increasing the heat to 40-60 °C or even reflux, depending on the solvent's boiling point. Monitor for potential byproduct formation at higher temperatures.
-
Evaluate the Nucleophile: If your nucleophile is weak (e.g., an aromatic amine) or sterically hindered (e.g., a secondary amine with bulky substituents), the reaction will be inherently slow. A stronger, less hindered nucleophile will react more readily.
-
Consider a Different Base: The choice of base is critical. A bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often preferred as it is less likely to compete with your primary nucleophile.[4] Ensure at least one equivalent is used to scavenge the HCl generated during the reaction.
Q2: I'm observing multiple new spots on my TLC plate that are not my desired product. What side reactions could be occurring?
A2: The appearance of multiple unexpected products often points to hydrolysis of the starting material or subsequent reactions of your desired product.
-
Causality—Hydrolysis: Dichlorotriazines are highly susceptible to hydrolysis, reacting with even trace amounts of water to replace chlorine atoms with hydroxyl groups.[5] This reaction is often catalyzed by the base used in the primary reaction. The resulting hydroxytriazine exists predominantly in its tautomeric lactam form.[5][6] This leads to the formation of 4-chloro-6-hydroxy-N,N-diphenyl-1,3,5-triazin-2-amine and potentially the di-hydrolyzed product as impurities.
-
Causality—Disubstitution: If your nucleophile is potent and used in excess, or if the reaction is left for too long at elevated temperatures, you may see the formation of the disubstituted product, where both chlorine atoms have been replaced. The first substitution deactivates the ring, making the second substitution slower, but it is not always preventable.[2]
Diagnostic & Corrective Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Handle all reagents, especially the base and solvent, under an inert atmosphere.
-
Control Stoichiometry: Use a precise stoichiometry of 1.0 equivalent of your nucleophile relative to the dichlorotriazine starting material for monosubstitution. Add the nucleophile dropwise to the solution of the triazine to avoid localized high concentrations.
-
Reaction Monitoring: Monitor the reaction closely using a reliable analytical technique.[7][8] Thin-layer chromatography (TLC) is effective for qualitative monitoring. For quantitative analysis, HPLC or GC-MS are recommended to accurately determine the ratio of starting material, product, and byproducts.[9]
-
Purification: If hydrolysis has occurred, the resulting hydroxylated byproducts are often more polar. They can typically be separated from the desired, less polar product using column chromatography on silica gel.
Q3: The reaction seems to work, but my isolated yield is consistently low. Where could I be losing my product?
A3: Low isolated yields, assuming the reaction went to completion, are typically due to issues during the workup and purification steps.
-
Causality—Workup Losses: The byproducts of triazine reactions, particularly salts of the base used (e.g., DIEA hydrochloride), are often water-soluble.[10] An aqueous workup is standard for their removal. However, if your product has some partial water solubility or forms an emulsion, significant amounts can be lost to the aqueous phase.
-
Causality—Purification Losses: If the polarity of your product is very similar to that of a major byproduct or unreacted starting material, separation by column chromatography can be difficult and lead to mixed fractions and lower isolated yields.
Optimization Strategy for Yield Improvement:
-
Workup Modification: If you suspect product loss during an aqueous wash, minimize the volume of water used. Back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate or DCM) 2-3 times to recover any dissolved product. If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
Alternative Purification: If silica gel chromatography is proving inefficient, consider alternative techniques. Reverse-phase chromatography can be effective for compounds that are difficult to separate on normal phase. Recrystallization is an excellent option if a suitable solvent system can be found and your product is sufficiently pure (>90%) after initial workup.
-
Confirm Product Identity: Before optimizing a multi-ton scale-up, it is crucial to confirm the identity and purity of your isolated product. Use NMR spectroscopy, mass spectrometry, and HPLC to ensure you are isolating the correct compound. Unexpected NMR peaks could indicate residual solvents or byproducts.[11]
Data & Protocols
Table 1: Solvent Selection Guide
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent, must be rigorously dried. |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent for dissolving nonpolar starting materials; low boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | 37.5 | 82 | More polar, can aid solubility of polar nucleophiles. |
| 1,4-Dioxane | 2.2 | 101 | Good for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power, but can be difficult to remove. Use with caution as it can participate in side reactions. |
Protocol 1: General Procedure for Mono-substitution
This protocol provides a general starting point. Optimization of temperature, time, and solvent will be necessary based on the specific nucleophile used.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., THF, see Table 1) to dissolve the starting material completely.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base (e.g., DIEA, 1.1 eq) in the same anhydrous solvent.[4]
-
Reaction: Add the nucleophile/base solution dropwise to the stirred triazine solution at 0 °C over 15-30 minutes.[12]
-
Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS every 1-2 hours. If no significant progress is observed after 4 hours, gradually heat the reaction mixture.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization.
Visualizations
Reaction Mechanism & Troubleshooting Logic
The following diagrams illustrate the fundamental reaction pathway and a logical workflow for troubleshooting common issues.
Caption: General mechanism for nucleophilic substitution on the triazine ring.
Caption: A decision tree for troubleshooting stalled reactions.
References
- Vertex AI Search. (n.d.). Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines.
- BenchChem. (n.d.). Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
- PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis.
- PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- BenchChem. (2025).
- ACS Publications. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions.
- BPS Bioscience. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
- NIH. (n.d.). Introduction to Peptide Synthesis.
- ACS Publications. (2019).
- BenchChem. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine.
- NIH. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines.
- ResearchGate. (n.d.). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Triazine‐based coupling reagents.
- ResearchGate. (2025). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities.
- ResearchGate. (2025). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline.
- ChemScene. (n.d.). 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine.
- ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Semantic Scholar. (n.d.). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- Biomatik. (2022).
- NIH. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- BLDpharm. (n.d.). 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- NIH. (n.d.).
- ChemBK. (2024). 4,6-dichloro-1,3,5-triazin-2-amine.
- PubChem. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine.
- NIH. (2017).
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine.
- Thieme Chemistry. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues.
- PubMed. (2000). Triazine-based condensing reagents.
- PubChem. (n.d.). 4,6-Dichloro-1,3,5-trazin-2-amine.
- CLEARSYNTH. (n.d.). N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine-d4.
- ResearchGate. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Effective work-up and isolation procedures for triazine-mediated reactions
A Senior Application Scientist's Guide to Effective Work-up and Isolation Procedures
Welcome to the technical support center for triazine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the successful work-up and isolation of products from reactions utilizing common triazine reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Core Principles: Understanding Triazine Byproducts
The primary challenge in the work-up of triazine-mediated reactions, such as amide couplings, is the efficient removal of triazine-related byproducts. The activating agent (e.g., CDMT, DMTMM) is consumed and transformed into byproducts that can complicate product isolation.
-
For Chloro-Triazines (TCT, CDMT): The reaction with a carboxylic acid forms an activated acyl-triazine intermediate. After reaction with the amine, the displaced triazine moiety is typically hydrolyzed during aqueous work-up to form hydroxy-triazines (e.g., 2,4-dimethoxy-6-hydroxy-1,3,5-triazine). These byproducts are often sparingly soluble in common organic solvents and may precipitate.
-
For Triazinylammonium Salts (DMTMM): The key byproducts are 2,4-dimethoxy-6-hydroxy-1,3,5-triazine and the tertiary amine used to form the salt (e.g., N-methylmorpholine, NMM).[1]
The choice of work-up is therefore dictated by the properties of your desired product versus the properties of these byproducts.
Troubleshooting Guide & Core Questions
This section addresses specific issues encountered during the work-up and isolation phases in a practical question-and-answer format.
Question 1: I've quenched my CDMT/NMM-mediated amide coupling reaction, and now I have a large amount of a white precipitate that won't dissolve in my extraction solvent (e.g., Ethyl Acetate). What is it and how do I get rid of it?
Answer:
This is the most common issue in triazine-mediated couplings. The precipitate is almost certainly a mixture of N-methylmorpholine hydrochloride (NMM·HCl) and the hydrolyzed triazine byproduct, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine. Neither of these is very soluble in common non-polar organic solvents like ethyl acetate or DCM.
Causality: During the reaction, the base (NMM) is protonated. The hydroxylated triazine is formed upon quenching with water. Their low organic solubility and high water solubility (especially for the salt) is the key to their removal.
Solution Strategy:
-
Filter First (Optional but Recommended): If the precipitate is very heavy, you can filter the entire reaction mixture through a pad of celite, washing with your organic solvent. This removes the bulk of the solids. The filtrate then contains your product and some dissolved impurities.
-
Proceed with an Aqueous Extractive Work-up: Transfer the mixture (or the filtrate from Step 1) to a separatory funnel. The goal is to use aqueous washes to remove these highly polar, water-soluble impurities. A standard sequence is:
-
Acidic Wash: Wash with a dilute acid like 1 M HCl or 1 M citric acid.[2] This ensures all the N-methylmorpholine is protonated and drawn into the aqueous layer.
-
Basic Wash: Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃).[2] The weakly acidic 2,4-dimethoxy-6-hydroxy-1,3,5-triazine will be deprotonated to its sodium salt, which is much more soluble in water, effectively removing it from the organic layer.
-
Brine Wash: A final wash with saturated NaCl (brine) removes residual water from the organic layer before drying.[2]
-
Self-Validation: After the washes, spot a sample of the organic layer on a TLC plate against your crude starting material. You should see the disappearance of the polar baseline impurities corresponding to the triazine byproducts.
Question 2: My product is water-soluble. How can I adapt the work-up to avoid losing it during extraction?
Answer:
This requires a non-extractive approach. The goal is to remove the byproducts by taking advantage of their differential solubility in organic solvents where your product is insoluble.
Solution Strategy:
-
Evaporate the Reaction Solvent: After the reaction is complete, remove the volatile reaction solvent (e.g., THF, MeCN) under reduced pressure.
-
Trituration/Precipitation: Add a solvent in which the triazine byproducts are soluble, but your product is not. A common choice is diethyl ether or a mixture of ethyl acetate and hexanes.
-
Stir and Filter: Stir the resulting slurry vigorously for 10-20 minutes. The byproducts (NMM·HCl and the hydroxy-triazine) will dissolve, while your polar, water-soluble product should remain a solid.
-
Isolate by Filtration: Collect your solid product by vacuum filtration. Wash the solid cake with more of the cold trituration solvent to remove any remaining impurities.
Expert Tip: This method is highly effective for polar products like short peptides or highly functionalized molecules.[3][4] The key is empirical selection of the right trituration solvent system.
Question 3: The reaction seems complete by TLC, but my final yield after purification is very low. Where could my product be going?
Answer:
Low yield can stem from several issues during the reaction or work-up. Assuming the reaction itself is efficient, the work-up is the likely culprit.
Potential Causes & Solutions:
-
Emulsion Formation: During extraction, vigorous shaking can lead to the formation of a stable emulsion, trapping your product in the interfacial layer.
-
Solution: To break an emulsion, add a small amount of brine and swirl gently rather than shaking. In stubborn cases, filtering the entire mixture through celite can be effective.
-
-
Product Precipitation: Your product itself might be precipitating along with the triazine byproducts. If you filter the crude reaction mixture and discard the solid, you may be discarding your product.
-
Solution: Before discarding any solids, take a small sample, dissolve it in a strong solvent (like DMSO or MeOH), and check by TLC or LC-MS to confirm it does not contain your desired product.
-
-
Product Hydrolysis: If your product contains a labile functional group (e.g., a sensitive ester), aggressive acidic or basic washes during work-up could be causing degradation.
-
Solution: Use milder wash conditions. Substitute 1 M HCl with 10% citric acid. Use saturated ammonium chloride (NH₄Cl) instead of NaHCO₃ for a near-neutral wash. Always keep the exposure time to acidic or basic aqueous solutions to a minimum.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using CDMT and DMTMM, and how does it affect the work-up? A1: CDMT is the precursor to DMTMM. DMTMM is the pre-formed quaternary ammonium salt of CDMT and N-methylmorpholine.[1] Functionally, in a reaction, you either add CDMT and a base (like NMM) or you add pre-formed DMTMM. The byproducts are identical. The main advantage of using DMTMM is that it can often be used in aqueous or alcoholic solvents without significant hydrolysis, which can simplify protocols for certain substrates.[5] The work-up strategy for removing the hydroxy-triazine and NMM byproducts remains the same for both.
Q2: Can I just use column chromatography to purify my product directly from the crude reaction mixture? A2: While possible, it is highly discouraged. The triazine byproducts, particularly NMM·HCl, can interfere with silica gel chromatography. They can streak down the column, co-elute with your product, and alter the effective polarity of your eluent system, leading to poor separation.[6] A proper aqueous work-up to remove the bulk of these polar impurities is a critical preliminary step that will make your chromatography much cleaner and more effective.
Q3: My reaction is performed under anhydrous conditions. Do I still need to worry about hydrolysis byproducts? A3: Yes. While you prevent hydrolysis during the reaction, the moment you "quench" the reaction, typically with water or an aqueous solution, the unreacted coupling agent and the triazine species displaced from the activated ester will hydrolyze to form the hydroxy-triazine byproduct.[7] Therefore, the work-up must be designed to remove this species.
Data & Protocols
Table 1: Common Triazine Reagents & Work-up Strategies
| Reagent Name (Acronym) | Structure | Key Byproducts | Recommended Work-up Strategy |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Cl-C₃N₃(OCH₃)₂ | 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, Base·HCl (e.g., NMM·HCl) | Standard Extractive Work-up (Acid/Base Washes) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | [C₃N₃(OCH₃)₂-NMM]⁺Cl⁻ | 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, N-methylmorpholine (NMM) | Standard Extractive Work-up (Acid/Base Washes) |
| 2,4,6-Trichloro-1,3,5-triazine (TCT / Cyanuric Chloride) | (ClCN)₃ | Cyanuric Acid, Base·HCl | Filtration of byproduct, followed by Extractive Work-up. Byproducts are often less soluble. |
Diagram 1: Work-up Decision Workflow
This diagram provides a logical path to selecting the appropriate work-up procedure based on the properties of your target compound.
Caption: Decision tree for selecting a triazine work-up strategy.
Protocol 1: Standard Extractive Work-up for Organic-Soluble Products
This protocol is designed for a typical CDMT/NMM-mediated amidation where the final amide product is soluble in a water-immiscible organic solvent.
-
Reaction Monitoring: Ensure the reaction is complete by a suitable method (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.[2]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 volumes relative to the initial reaction volume.
-
Aqueous Quench & Transfer: Pour the diluted mixture into a separatory funnel containing deionized water or 1 M citric acid solution.
-
Acidic Wash: Ensure the aqueous layer is acidic (pH ~2). Separate the layers. This step removes the tertiary amine base (e.g., NMM).[2]
-
Basic Wash: Wash the separated organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas. Separate the layers. This step removes the acidic hydroxy-triazine byproduct.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to initiate the drying process.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by flash column chromatography or recrystallization as needed.[6][8]
Protocol 2: Precipitation/Trituration Work-up for Water-Soluble Products
This protocol is for isolating polar products (e.g., peptides, zwitterions) that have poor solubility in common extraction solvents.
-
Reaction Monitoring: Confirm reaction completion by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove the reaction solvent (e.g., DMF, NMP). Caution: Use appropriate high-vacuum techniques for high-boiling solvents.
-
Trituration: Add a sufficient volume of a solvent system that will dissolve the byproducts but not your product. Diethyl ether is a common first choice. Stir the resulting slurry vigorously at room temperature for 20-30 minutes.
-
Filtration: Collect the solid product via vacuum filtration.
-
Washing: Wash the filter cake sequentially with several portions of the cold trituration solvent to ensure all soluble impurities have been removed.
-
Drying: Dry the purified solid product under high vacuum.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).
- Google Patents. (2015).
- European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES.
- Google Patents. (2021).
- TCI Chemicals. (n.d.).
- ResearchGate. (2023). Triazine-based coupling reagents.
- Der Pharma Chemica. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening.
- MDPI. (2021).
- BenchChem. (2025).
- ACS Publications. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins.
- Biofilm Inhibitor Synthesis Project. (n.d.). Amide Workup.
- National Center for Biotechnology Information. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins.
- ResearchGate. (2021).
- BenchChem. (2025).
- MDPI. (2021).
- BenchChem. (2025). managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis.
- National Center for Biotechnology Information. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
Sources
- 1. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis [mdpi.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally related molecules to predict and interpret its spectral characteristics. This comparative approach offers valuable insights for the structural elucidation and quality control of substituted triazine derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.
Introduction: The Challenge and Importance of Spectroscopic Characterization
Substituted 1,3,5-triazines are a class of heterocyclic compounds with a broad spectrum of biological activities and industrial applications. The precise characterization of their molecular structure is paramount for understanding their function and ensuring their purity. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the chemical environment of individual atoms.
However, the NMR characterization of amino-substituted triazines can be challenging. These compounds often exhibit low solubility in common deuterated solvents and can display complex spectra due to the presence of rotamers arising from restricted rotation around the C-N bond between the triazine ring and the amino substituent.[1] This guide will address these potential complexities and provide a framework for the accurate interpretation of the NMR spectra of this compound.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and experimental data for relevant comparative compounds. These comparisons are essential for a robust assignment of the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Compounds
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | Phenyl H (ortho, meta, para) | ~7.2 - 7.5 | Multiplet |
| Diphenylamine[2][3] | Phenyl H (ortho, meta, para) | 6.87-7.24 | Multiplet |
| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine[4] | Phenyl H | Not specified | Not specified |
| 2,4,6-triphenyl-1,3,5-triazine[5] | Phenyl H | 7.56-8.80 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Compounds
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-Cl (Triazine) | ~170-172 |
| C-N (Triazine) | ~165-168 | |
| Phenyl C (ipso) | ~140-142 | |
| Phenyl C (ortho, meta, para) | ~120-130 | |
| Diphenylamine[3] | Phenyl C (ipso) | 143.2 |
| Phenyl C (ortho, meta, para) | 117.9, 121.1, 129.5 | |
| 1,3,5-Triazine[6] | Triazine Ring C | 166.3 |
| 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) | Triazine Ring C | ~171 |
| 2,4,6-triphenyl-1,3,5-triazine[5] | Triazine Ring C | 166.6 |
In-depth Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the two phenyl groups. Due to the free rotation around the N-phenyl bonds, the protons on both rings are likely to be chemically equivalent, resulting in a complex multiplet in the aromatic region, predicted to be around 7.2-7.5 ppm.
The exact chemical shifts will be influenced by the electron-withdrawing nature of the dichlorotriazine ring. Compared to diphenylamine, where the aromatic protons appear between 6.87 and 7.24 ppm[3], a downfield shift is anticipated for the protons of the target molecule. This is because the triazine ring will decrease the electron density on the phenyl rings.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide more distinct signals for the different carbon environments. Four key regions are expected:
-
Triazine Carbons Attached to Chlorine (C-Cl): These carbons are expected to be the most deshielded due to the high electronegativity of the chlorine atoms, with a predicted chemical shift in the range of 170-172 ppm. This is consistent with the chemical shift of cyanuric chloride.
-
Triazine Carbon Attached to the Diphenylamino Group (C-N): This carbon will be slightly more shielded than the C-Cl carbons, with an expected chemical shift around 165-168 ppm.
-
Ispo-Carbons of the Phenyl Rings: The carbons of the phenyl rings directly attached to the nitrogen atom are predicted to appear around 140-142 ppm.
-
Ortho, Meta, and Para-Carbons of the Phenyl Rings: These carbons will resonate in the typical aromatic region of 120-130 ppm.
The interpretation of these spectra should also consider the possibility of dynamic processes, such as restricted rotation around the C-N bond, which could lead to peak broadening or the appearance of multiple signals for seemingly equivalent nuclei at lower temperatures.[1]
Comparative Analysis with Alternative Structures
The differentiation of this compound from its potential isomers or related byproducts is crucial. For instance, a comparison with the monosubstituted analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, would be informative. The latter would exhibit a signal for the N-H proton in the ¹H NMR spectrum, which would be absent in the target compound. Furthermore, the symmetry of the N,N-diphenyl substituted compound would lead to a simpler ¹³C NMR spectrum compared to a less symmetrical analogue.
Experimental Protocol for NMR Characterization
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
Sample Preparation
-
Solvent Selection: Due to the potential for low solubility, a range of deuterated solvents should be tested, including chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8]
-
Concentration: Weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. If solubility remains an issue, the use of a co-solvent like trifluoroacetic acid (TFA) in small quantities (e.g., 7% v/v in CDCl₃) can improve solubility, but it may also affect the chemical shifts due to protonation.[1]
-
Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for the NMR Characterization of the Target Compound.
Conclusion
The comprehensive NMR characterization of this compound, while presenting potential challenges related to solubility and spectral complexity, can be effectively achieved through a systematic approach. By leveraging predictive methods, comparing spectral data with those of structurally related compounds, and employing a robust experimental protocol, researchers can confidently elucidate and verify the structure of this important triazine derivative. The insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel triazine-based molecules.
References
-
Structural characterization of triazines. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (2015). ResearchGate. Retrieved from [Link]
-
Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (1998). ACS Publications. Retrieved from [Link]
-
N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. (2005). ResearchGate. Retrieved from [Link]
-
Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine. (2012). ResearchGate. Retrieved from [Link]
-
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. Retrieved from [Link]
-
SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022). Retrieved from [Link]
-
Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]
-
1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
-
Luminescent Nitro Derivatives of 5,11-Dehydro-5H, 11H-benzotriazolo(2,1- alpha)benzotriazole. (1992). DTIC. Retrieved from [Link]
-
1,3,5-Triazine. (n.d.). PubChem. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]
-
Diphenylamine. (n.d.). Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit. Retrieved from [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2011). MDPI. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Cas 2272-40-4,4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. tdx.cat [tdx.cat]
- 2. Diphenylamine(122-39-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Triazine(290-87-9) 13C NMR [m.chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. reddit.com [reddit.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Dichloro-diphenyl-triazine
Introduction: The Analytical Imperative for Dichloro-diphenyl-triazine
2,4-Dichloro-6-phenyl-1,3,5-triazine is a versatile heterocyclic compound, serving as a critical building block in organic synthesis.[1] With a molecular formula of C9H5Cl2N3 and a molecular weight of 226.06 g/mol , its structure features a triazine ring with two reactive chlorine atoms, making it a valuable intermediate in the creation of everything from advanced materials to potential therapeutics.[1][2] Given its role in drug development and materials science, the ability to accurately and sensitively detect, identify, and quantify this molecule in complex matrices is paramount.
This guide provides an in-depth comparison of analytical methodologies, focusing on the superior capabilities of High-Resolution Mass Spectrometry (HRMS). As researchers and drug development professionals, the choice of analytical technique directly impacts data quality, confidence in results, and the speed of development. This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in the principles of scientific integrity and validated protocols.
HRMS: The Gold Standard for Specificity and Confidence
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[3] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS provides the exact molecular mass of a compound, allowing for the determination of its elemental composition.[3][4] This capability is indispensable when analyzing small molecules like dichloro-diphenyl-triazine, especially in complex mixtures where isobaric interferences (compounds with the same nominal mass but different elemental formulas) can lead to false positives.
The primary advantage of HRMS lies in its ability to provide unambiguous identification.[4] By leveraging accurate mass measurements, typically within 5 parts-per-million (ppm) mass accuracy, we can confidently confirm the identity of our target analyte, a feat that is challenging for less specific detectors.[5] Modern HRMS platforms, such as Time-of-Flight (TOF) and Orbitrap analyzers, have become staples in analytical laboratories for their power in both qualitative and quantitative analyses.[6][7]
The HRMS Experimental Workflow: A Validated Approach
A successful analysis is built on a foundation of meticulous and well-justified experimental steps. The following workflow is designed as a self-validating system, where each stage is optimized to ensure the highest data quality.
Caption: End-to-end HRMS workflow for dichloro-diphenyl-triazine analysis.
Part 1: Sample Preparation - The Foundation of Robust Analysis
The goal of sample preparation is twofold: to remove matrix components that can interfere with the analysis and to concentrate the analyte to a detectable level.[8][9] The choice of technique is dictated by the sample matrix and the required sensitivity.[10]
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
SPE is often preferred over simpler methods like protein precipitation (PPT) because it provides a much cleaner extract, minimizing ion suppression in the MS source and leading to better sensitivity and reproducibility.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. Causality: This step activates the sorbent and ensures reproducible interaction with the analyte.
-
Loading: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge. Causality: Acidifying the sample ensures the analyte is in the correct charge state to bind to the sorbent.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of 40% methanol to remove less polar interferences. Causality: The wash steps are critical for removing matrix components without eluting the analyte of interest, thus increasing the specificity of the extraction.
-
Elution: Elute the dichloro-diphenyl-triazine from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Causality: The basic elution solvent neutralizes the analyte, breaking its interaction with the sorbent and allowing it to be collected.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile). Causality: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system, leading to good peak shape.
Part 2: Liquid Chromatography - Achieving High-Resolution Separation
The separation of the analyte from any remaining matrix components or isomers is achieved using Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC offers higher resolution and faster analysis times compared to traditional HPLC.[11]
Protocol: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: C18 columns provide excellent retention for moderately non-polar compounds like dichloro-diphenyl-triazine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid aids in the protonation of the analyte, improving ionization efficiency in positive ion mode ESI.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and sharper peaks.[11]
-
Injection Volume: 5 µL.
Part 3: HRMS Detection - Unambiguous Identification and Quantification
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode. Causality: The triazine structure contains nitrogen atoms that are readily protonated, making positive mode ESI an efficient and sensitive ionization technique for this class of compounds.[6]
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2).
-
Full Scan (MS1): 100-500 m/z at a resolution of 70,000. Causality: This allows for the accurate mass measurement of the precursor ion ([M+H]+) for confident identification.
-
dd-MS2 (MS/MS): The top 3 most intense ions from the full scan are isolated and fragmented. Causality: The resulting fragmentation pattern provides structural confirmation, adding another layer of certainty to the identification.[12]
-
-
Expected Ion: For C9H5Cl2N3, the monoisotopic mass is 224.9939. The expected protonated ion [M+H]+ is 225.9992 m/z . The high resolution of the instrument allows for a narrow mass extraction window (e.g., +/- 5 ppm) for quantification, which dramatically increases selectivity by excluding background noise and interferences.[5]
Comparison with Alternative Analytical Techniques
While HRMS offers unparalleled performance, it is important to understand its advantages in the context of other available technologies.
Caption: Logical comparison of primary analytical techniques.
| Parameter | LC-HRMS | GC-MS | HPLC-UV/DAD |
| Specificity/Selectivity | Excellent (based on accurate mass)[5][6] | Good (based on mass fragments) | Poor to Moderate (based on retention time and UV absorbance) |
| Sensitivity (LOD/LOQ) | Excellent (pg to low ng/mL) | Good (ng/mL) | Fair (high ng/mL to µg/mL)[13] |
| Identification Confidence | Very High (accurate mass + fragmentation) | High (fragment library matching) | Low (retention time matching only) |
| Structural Elucidation | Yes (MS/MS fragmentation) | Yes (fragmentation patterns) | No |
| Sample Throughput | Moderate to High (with UHPLC) | Moderate | High |
| Instrument Cost | High | Moderate | Low |
| Key Requirement | Ionizable Compound | Volatile & Thermally Stable Compound[14] | Chromophore required |
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile compounds.[15] For triazine herbicides, GC-MS is a widely used method.[16][17] However, it requires the analyte to be thermally stable. For compounds that are not, a chemical derivatization step may be necessary, adding complexity to the sample preparation.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): This is a more accessible and lower-cost option. However, it lacks the specificity of mass spectrometry.[13] Identification is based solely on retention time, which is not unique, and UV absorbance, which can be subject to interference from co-eluting impurities. This method is suitable for high-concentration screening but not for trace-level quantification or definitive identification in complex matrices.
Method Validation: Ensuring Trustworthy Data
To ensure that the developed HRMS method is fit for its intended purpose, a thorough validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[18] This process establishes the trustworthiness and reliability of the data.[19][20]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[20] For HRMS, this is demonstrated by analyzing blank matrix samples and showing no significant peaks at the accurate mass and retention time of the analyte.[18]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve of at least five standards.
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. It is assessed by multiple analyses of the same sample and is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Conclusion
For the definitive analysis of dichloro-diphenyl-triazine, High-Resolution Mass Spectrometry coupled with UHPLC stands as the superior analytical choice. Its ability to provide accurate mass measurements delivers an unparalleled level of specificity and confidence in identification, which is crucial in research and regulated environments. While other techniques like GC-MS and HPLC-UV have their place, they do not match the comprehensive qualitative and quantitative power of HRMS for this application. By following a well-designed, validated workflow—from meticulous sample preparation to high-resolution detection—researchers can generate robust, reliable, and defensible data, accelerating the pace of discovery and development.
References
- Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. Analyst (RSC Publishing).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- 2,4-Dichloro-6-phenyl-1,3,5-triazine. Benchchem.
- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Chromatographic methods for analysis of triazine herbicides. PubMed.
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate.
- Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health (NIH).
- Discussion of analytical method validation in trace analysis for harmful residues in Chinese herbs. Ingenta Connect.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Prepping Small Molecules for Mass Spec. Biocompare.com.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- 4,6-DICHLORO-2-PHENYL TRIAZINE. ChemBK.
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate.
- Chromatographic Methods for Analysis of Triazine Herbicides. Semantic Scholar.
- 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3. ChemicalBook.
- Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. ResearchGate.
- UHPLC Separation of Triazine Herbicides at Elevated Temperature. Thermo Fisher Scientific.
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International.
- A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. MDPI.
- Dichlorodiphenyltrichloroethane determination in air by thermal desorption gas chromatography-mass spectrometry. PubMed.
- African Journal of Pure and Applied Chemistry - dichloro-diphenyl-trichloroethane (ddt) residue levels in marketed silver fish (rastreneobola argentea) caught from major water bodies in uganda. Academic Journals.
Sources
- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. tecan.com [tecan.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. fda.gov [fda.gov]
- 19. Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept - Analyst (RSC Publishing) DOI:10.1039/A707281C [pubs.rsc.org]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Triazine-Based Coupling Reagents: A Comparative Analysis of CDMT, DMTMM, and Dichlorotriazine Analogues
For researchers and professionals in organic synthesis and drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular construction. Triazine-based coupling reagents have emerged as powerful, cost-effective, and versatile tools for this critical transformation.[1] This guide provides an in-depth, objective comparison of two prominent members of this class, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). We will also provide a theoretical evaluation of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a lesser-known analogue, to contextualize the structure-activity relationships within this reagent class.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your specific synthetic challenge.
The Underlying Chemistry: Mechanism of Triazine-Mediated Amide Coupling
Triazine-based reagents facilitate amide bond formation by activating a carboxylic acid. The core mechanism involves the formation of a highly reactive O-acyltriazine active ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the desired amide and a water-soluble triazine byproduct, which simplifies purification.[2]
The activation process is the key differentiator between reagents like CDMT and DMTMM. CDMT requires the in situ addition of a tertiary amine base, such as N-methylmorpholine (NMM), to form the reactive triazinylammonium salt.[3] DMTMM is this pre-formed, isolated quaternary ammonium salt, streamlining the experimental procedure.[4]
Caption: General mechanism of triazine-mediated amide bond formation.
Reagent Profiles and Experimental Protocols
This compound: A Theoretical Perspective
While commercially available, this compound is not documented in the scientific literature as a standard coupling reagent. Its utility in this context remains theoretical. However, an analysis of its structure allows for an educated hypothesis of its potential behavior.
Structural Analysis:
-
Two Reactive Sites: Like its parent, cyanuric chloride, the two chlorine atoms are good leaving groups, suggesting high reactivity. The reactivity of chlorines on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.[5]
-
Steric and Electronic Effects: The N,N-diphenylamino group is bulky and electron-donating. This bulk could sterically hinder the approach of a carboxylate to the triazine core, potentially slowing the activation step compared to less substituted dichlorotriazines. Conversely, its electron-donating nature would decrease the electrophilicity of the triazine ring, making the chlorine atoms less susceptible to substitution than those on cyanuric chloride.
Hypothesized Use Case: This reagent could theoretically be used for sequential, chemoselective couplings. A more reactive nucleophile could displace the first chlorine at a low temperature, followed by activation of a carboxylic acid at a higher temperature to displace the second. Without experimental data, this remains speculative.
Synthesis of a Related Analogue (4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine): Dichlorotriazine derivatives are typically synthesized from cyanuric chloride. The following protocol for a related mono-phenyl analogue illustrates the general method.[1]
-
Prepare a dispersion by adding a solution of cyanuric chloride (36.9 g) in acetone (320 ml) to 800 g of ice with stirring.
-
Add aniline (18.6 g) dropwise to the dispersion, maintaining a temperature of 5°C or lower.
-
Simultaneously, add 5% aqueous sodium carbonate solution (210 mL) dropwise at the same rate to neutralize the generated HCl and promote precipitation of the product.
-
The resulting crystalline product, 2,4-dichloro-6-phenylamino-1,3,5-triazine, is collected.
CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): The Workhorse Reagent
CDMT is a stable, crystalline, and cost-effective reagent widely used in organic synthesis for creating amides, esters, and Weinreb amides.[2][6][7] It is an excellent choice for routine couplings in standard organic solvents.
Mechanism & Key Features: CDMT requires a tertiary amine base, typically N-methylmorpholine (NMM), for activation. The reaction of CDMT with NMM in situ generates the highly reactive quaternary ammonium salt (the same active species as DMTMM).[3] This active intermediate then reacts with the carboxylate to form the active ester.[2] Optimized one-pot procedures where all components are mixed together have been shown to proceed rapidly and minimize racemization compared to older, two-step protocols.[5]
Advantages:
-
Cost-Effective: Significantly cheaper than pre-formed salt reagents like DMTMM.
-
Stability: A stable, crystalline solid with a long shelf life.[7]
-
Versatility: Effective for a wide range of substrates, including sterically hindered ones.[2]
Limitations:
-
Base Required: Requires the addition of a stoichiometric amount of base (e.g., NMM).
-
Racemization Risk: While low in optimized protocols, improper reaction sequence (pre-activating the acid for extended periods before adding the amine) can lead to the formation of a configurationally unstable azlactone intermediate, increasing racemization.[3][5]
-
Solvent Constraints: Primarily used in anhydrous organic solvents.
Detailed Experimental Protocol: General Amidation using CDMT [5][7]
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or CH2Cl2).
-
Base Addition: Add N-methylmorpholine (NMM) (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature. Causality: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate and prepares to neutralize the HCl generated during the formation of the active intermediate.
-
CDMT Addition: Add CDMT (1.1 equiv.) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 to 8 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Precipitation Method: If the product is a non-water-soluble solid and acetonitrile was used as the solvent, add water to the reaction mixture to precipitate the product. Collect the solid by filtration.[7]
-
Extraction Method: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine. Causality: The acid wash removes the basic NMM and any unreacted amine. The bicarbonate wash removes any unreacted carboxylic acid. The triazine byproducts are typically weakly basic and are removed during the acidic wash.[7]
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride): The Specialist for Sensitive and Aqueous Synthesis
DMTMM is a white, non-hygroscopic, and shelf-stable solid that has become a preferred reagent for challenging amide bond formations, particularly in peptide synthesis and bioconjugation.[8] Its standout feature is its compatibility with protic solvents like water and alcohols.[8][9]
Mechanism & Key Features: As the pre-formed quaternary salt of CDMT and NMM, DMTMM is ready for immediate use.[4] It reacts directly with a carboxylic acid to form the active ester intermediate.[4] This one-step procedure is exceptionally convenient and avoids the potential pitfalls of in situ activation.[10]
Advantages:
-
Aqueous Compatibility: Enables amide bond formation in water, methanol, or ethanol, which is ideal for water-soluble substrates like polysaccharides and unprotected amino acids.[8]
-
Low Racemization: Widely reported to be superior for suppressing epimerization in chiral substrates, making it a reagent of choice for peptide synthesis.
-
Mild Conditions: Reactions proceed efficiently at room temperature without requiring strictly anhydrous conditions.[8]
-
Simplified Workup: The byproducts, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine and NMM hydrochloride, are highly water-soluble, facilitating easy removal.[9]
-
One-Step Procedure: Simply added to a mixture of the acid and amine.
Limitations:
-
Cost: More expensive than its precursor, CDMT.
-
Stability in Organic Solvents: While stable in water, the chloride salt can have limited stability in some organic solvents like DMSO and DMF. A tetrafluoroborate salt is commercially available for improved stability in these cases.[4]
Detailed Experimental Protocol: Amidation in Methanol using DMTMM
-
Dissolution: To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in methanol, add DMTMM (1.1 equiv.).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Add a saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the separated organic layer with deionized water, 1N HCl, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product. Purify further if necessary.
Head-to-Head Comparison: Selecting the Right Reagent
The choice of reagent is contingent upon the specific substrate, desired purity, cost considerations, and solvent requirements.[1]
| Feature | This compound | CDMT | DMTMM |
| State & Stability | Solid (Predicted) | White, crystalline, stable solid[7] | White, non-hygroscopic, stable solid[8] |
| Cost | Varies (Research Grade) | Low | High |
| Procedure | Theoretical (likely multi-step) | One-pot, requires base addition[5] | One-pot, direct addition |
| Base Required | Yes (Theoretical) | Yes (e.g., NMM)[7] | No (self-contained)[10] |
| Solvent Compatibility | Organic Solvents (Predicted) | Good solubility in common organic solvents[5] | Excellent in protic (water, alcohols) and organic solvents[8][9] |
| Racemization Risk | Unknown | Low with optimized one-pot protocol[5] | Very low; preferred for peptide synthesis |
| Workup | Unknown | Standard aqueous extraction or precipitation[7] | Simplified due to highly water-soluble byproducts[9] |
| Key Advantage | Theoretical synthon for multi-functionalization | Cost-effectiveness and versatility | Aqueous compatibility and minimal racemization |
digraph "Reagent_Selection_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Amide Coupling Required", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the substrate\nwater-soluble or\nreaction in protic solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is minimizing racemization\nof a chiral center\nthe highest priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is cost the primary\nconcern for a routine\ncoupling in an organic solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
use_dmtmm [label="Use DMTMM", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_cdmt [label="Use CDMT\n(with optimized one-pot protocol)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_cdmt [label="Consider CDMT", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> q1; q1 -> use_dmtmm [label="Yes"]; q1 -> q2 [label="No"]; q2 -> use_dmtmm [label="Yes"]; q2 -> q3 [label="No"]; q3 -> use_cdmt [label="Yes"]; q3 -> consider_cdmt [label="No"]; }
Caption: Decision workflow for selecting a triazine coupling reagent.
Conclusion and Expert Recommendations
Both CDMT and DMTMM are highly effective, economical, and versatile coupling reagents that represent a valuable addition to the synthetic chemist's toolkit.[1]
-
CDMT stands out as the economical choice for general-purpose amide synthesis in organic solvents. Its stability and effectiveness make it a reliable workhorse for a broad range of applications where cost is a significant factor.
-
DMTMM is the premium choice for more demanding applications. Its ability to function in aqueous media opens up possibilities for bioconjugation and green chemistry that are inaccessible to many other coupling reagents. Furthermore, its proven track record of minimizing racemization makes it the superior option for peptide synthesis and the coupling of sensitive, stereochemically rich fragments.
-
This compound remains a molecule of theoretical interest for coupling reactions. While its dichlorotriazine core suggests reactivity, the lack of experimental validation means it cannot be recommended for practical application without significant foundational research.
Ultimately, the selection between CDMT and DMTMM is a decision guided by the specific demands of the synthesis: for routine, cost-sensitive work in organic media, CDMT is excellent; for sensitive substrates, aqueous conditions, or when stereochemical integrity is paramount, DMTMM is the clear reagent of choice.
References
-
Wikipedia. DMTMM. [Online] Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind CDMT: Condensation Reagent Applications. [Online] Available at: [Link]
-
Garrett, C. E., et al. (2002). New observations on peptide bond formation using CDMT. Tetrahedron Letters, 43(23), 4161-4164. (Sourced via Luxembourg Bio Technologies) [Online] Available at: [Link]
-
Grokipedia. DMTMM. [Online] Available at: [Link]
-
Luxembourg Bio Technologies. CDMT CAS 3140-73-6. [Online] Available at: [Link]
-
Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(46), 16912-16920. [Online] Available at: [Link]
-
Lee, H. W., et al. (1998). 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives. Synthetic Communications, 28(8), 1525-1532. [Online] Available at: [Link]
-
Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. [Online] Available at: [Link]
-
Alzchem Group. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Online] Available at: [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin, 50(4), 549-550. (Sourced via SciSpace) [Online] Available at: [Link]
-
Kamiński, Z. J., et al. (2000). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 65(17), 5257-5263. [Online] Available at: [Link]
-
Lee, Y. J., et al. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(5), 4085-4094. [Online] Available at: [Link]
-
SigutLabs. (2022). Reagent of the month - March- DMTMM. [Online] Available at: [Link]
-
D'Este, M., et al. (2013). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Uppsala University. [Online] Available at: [Link]
-
ResearchGate. Experimental protocol and chemical reaction of DMTMM‐mediated surface amidation of TEMPO‐CNF film. [Online] Available at: [Link]
-
ResearchGate. N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis | Request PDF. [Online] Available at: [Link]
-
Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[1][5][6]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(2), 275-277. (Sourced via ResearchGate) [Online] Available at: [Link]
-
Hughes, D. L. (2016). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 49(11), 2437-2448. [Online] Available at: [Link]
-
D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers, 108, 239-246. (Sourced via Luxembourg Bio Technologies) [Online] Available at: [Link]
-
Focus Synthesis. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). [Online] Available at: [Link]
-
Morandini, F., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 223. [Online] Available at: [Link]
-
Benoiton, N. L., et al. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. [Online] Available at: [Link]
-
Al-Zaydi, K. M., et al. (2018). Reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles. Journal of Saudi Chemical Society, 22(8), 957-965. [Online] Available at: [Link]
-
ResearchGate. New observations on peptide bond formation using CDMT | Request PDF. [Online] Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Online] Available at: [Link]
-
Kunishima, M., et al. (1999). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Tetrahedron, 55(46), 13159-13170. (Sourced via ResearchGate) [Online] Available at: [Link]
-
ResearchGate. Triazine-based coupling reagents. | Download Scientific Diagram. [Online] Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online] Available at: [Link]
- Google Patents. Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
-
Sharma, S., et al. (2014). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2014(2), M822. [Online] Available at: [Link]
-
ResearchGate. N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]
Sources
- 1. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 9. 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 10. bachem.com [bachem.com]
A Comparative Guide to the Structure-Activity Relationship of N,N-diphenyl-1,3,5-triazin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds.[1][2] Among the myriad of triazine derivatives, the N,N-diphenyl-1,3,5-triazin-2-amine core has emerged as a particularly promising template for the development of novel therapeutics, especially in the realm of oncology and kinase inhibition.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N,N-diphenyl-1,3,5-triazin-2-amine analogs, synthesizing data from various studies to offer a comparative overview of their performance and the structural nuances that govern their biological activity.
The N,N-diphenyl-1,3,5-triazin-2-amine Scaffold: A Privileged Structure
The N,N-diphenyl-1,3,5-triazin-2-amine scaffold is characterized by a central 1,3,5-triazine ring substituted with a diphenylamino group at the C2 position. The remaining C4 and C6 positions of the triazine ring offer key points for structural modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The diphenylamino moiety itself presents further opportunities for substitution on the phenyl rings, providing a multi-dimensional space for SAR exploration.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N,N-diphenyl-1,3,5-triazin-2-amine analogs is intricately linked to the nature and position of substituents on both the triazine core and the diphenylamino phenyl rings. While systematic SAR studies focusing exclusively on the diphenylamino moiety are limited, a comprehensive analysis of related diaryl-1,3,5-triazine series provides significant insights.
Substitutions on the Triazine Core (C4 and C6 Positions)
The substituents at the C4 and C6 positions of the triazine ring play a pivotal role in determining the biological activity of these analogs.
-
Amino Substituents: The introduction of amino groups at the C4 and C6 positions is a common strategy. For instance, in a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the nature of the substituent on the C6-aryl ring significantly influenced antiproliferative activity against breast cancer cell lines.[5] Generally, bulkier and more lipophilic substituents on the C6-phenyl ring led to increased potency.[6]
-
Cyclic Amino Substituents: The incorporation of cyclic amines like piperidine, morpholine, and piperazine at the C4 position has been shown to modulate anticancer activity. In a study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, analogs with piperidino, 4-methylpiperidino, and 4-methylpiperazino groups at C4 displayed enhanced activity against leukemic Jurkat T cells, particularly when paired with bulky, lipophilic substituents on the C6-aryl ring.[6]
-
Halogen Substituents: The presence of a chlorine atom at C6, as seen in imamine-1,3,5-triazine derivatives, has been associated with potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[7]
Substitutions on the N,N-diphenylamino Moiety
While less explored, the substitution pattern on the phenyl rings of the N,N-diphenylamino group is crucial for optimizing biological activity.
-
Electron-Withdrawing and Donating Groups: The electronic nature of substituents on the phenyl rings can influence the overall electron density of the molecule and its interaction with biological targets. In a broad sense, for diarylamino-1,3,5-triazine derivatives, electron-withdrawing groups at appropriate positions have been suggested to play a significant role in anticancer activity.
-
Positional Isomerism: The position of substituents on the phenyl rings (ortho, meta, or para) can dramatically alter the molecule's conformation and its ability to fit into the binding pocket of a target protein.
Comparative Performance of Analogs: Anticancer Activity
The following table summarizes the anticancer activity of selected N,N-diphenyl-1,3,5-triazin-2-amine analogs and related diaryl-triazine derivatives against various cancer cell lines.
| Compound ID | Core Structure | R (C4) | R' (C6) | R'' (N-Aryl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | -NH2 | 4-CF3-Ph | H | MDA-MB-231 | 1.0 (GI50) | [8] |
| 2 | 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | -NH2 | 4-tBu-Ph | H | MDA-MB-231 | Potent | [5] |
| 3 (4f) | Imamine-1,3,5-triazine | -NH-R''' | -Cl | H | MDA-MB-231 | 6.25 | [7] |
| 4 (4k) | Imamine-1,3,5-triazine | -NH-R'''' | -Cl | H | MDA-MB-231 | 8.18 | [7] |
| 5 | 6-Aryl-4-piperidino-1,3,5-triazin-2-amine | piperidino | 4-CF3O-Ph | H | Jurkat T | Potent | [6] |
| 6 | 6-Aryl-4-piperidino-1,3,5-triazin-2-amine | piperidino | 4-PhO-Ph | H | Jurkat T | Potent | [6] |
Note: R''' and R'''' in compounds 3 and 4 represent more complex substituted phenylamino moieties.
Experimental Protocols
General Synthesis of N,N-diphenyl-1,3,5-triazin-2-amine Analogs
The synthesis of N,N-diphenyl-1,3,5-triazin-2-amine analogs typically starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). A general synthetic workflow is outlined below:
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-step Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the N,N-diphenyl-1,3,5-triazin-2-amine analogs.
-
MTT Assay: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated. [7]
Logical Relationships in SAR
The following diagram illustrates the key relationships influencing the biological activity of N,N-diphenyl-1,3,5-triazin-2-amine analogs.
Caption: Key relationships in the SAR of N,N-diphenyl-1,3,5-triazin-2-amine analogs.
Conclusion and Future Directions
The N,N-diphenyl-1,3,5-triazin-2-amine scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The existing body of research, primarily focused on substitutions at the C4 and C6 positions of the triazine ring, has demonstrated that modifications at these sites significantly impact biological activity, particularly anticancer and kinase inhibitory effects. Key takeaways from the current SAR landscape include the beneficial effects of bulky, lipophilic groups at C6 and the modulation of activity through the introduction of various amino and cyclic amino substituents at C4.
However, a notable gap in the current understanding is the systematic exploration of the structure-activity relationships of the N,N-diphenylamino moiety itself. Future research endeavors should be directed towards the synthesis and biological evaluation of analogs with diverse substitution patterns on the phenyl rings. This will provide a more complete picture of the SAR and enable the rational design of more potent and selective drug candidates. A deeper understanding of how substitutions on the diphenylamino group influence target binding and overall molecular properties will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08091A [pubs.rsc.org]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of dichloro-diphenyl-triazine vs. carbodiimide coupling agents like DCC/DIC
As a Senior Application Scientist, it is my pleasure to present this in-depth guide comparing the performance of dichloro-diphenyl-triazine with the widely-used carbodiimide coupling agents, N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This document moves beyond a simple catalog of features to explain the causal chemistry, enabling you, the research scientist, to make informed decisions for your specific synthetic challenges.
Introduction: The Central Role of the Amide Bond
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry and drug development. It is the cornerstone of peptides, proteins, and a vast array of small molecule therapeutics. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[1]
Coupling agents are the solution to this thermodynamic barrier. They function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive "activated" intermediate that is readily susceptible to nucleophilic attack by the amine. This guide focuses on two distinct classes of such agents: the classic carbodiimides (DCC, DIC) and the less ubiquitous but potent triazine-based reagents, specifically 2,4-dichloro-6-phenyl-1,3,5-triazine.
Mechanism of Action: A Tale of Two Activation Pathways
Understanding the mechanism is critical to predicting reactivity, potential side reactions, and troubleshooting your couplings.
Carbodiimide Pathway (DCC/DIC)
Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is the central hub of the reaction, leading to the desired product but also to potential side reactions.[2][3]
-
Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide (DCC or DIC).
-
Productive Coupling: The amine directly attacks the activated carbonyl of the O-acylisourea intermediate to form the amide bond and the corresponding urea byproduct (dicyclohexylurea - DCU, or diisopropylurea - DIU).
-
Side Reactions & The Role of Additives: The highly reactive O-acylisourea can undergo undesirable intramolecular rearrangement to form a stable N-acylurea, which is a reaction dead-end.[4] In peptide synthesis, it can also promote the formation of an oxazolone intermediate from the activated amino acid, which is a primary pathway for racemization.[5]
To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost universally employed.[4][6] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., OBt ester). This active ester is less prone to side reactions and significantly suppresses racemization.[7][8]
Dichloro-diphenyl-triazine Pathway
Triazine-based reagents operate through a different mechanism. They are essentially activated acid chlorides, where the chlorines on the triazine ring are the leaving groups. The reaction requires a tertiary amine base, such as N-methylmorpholine (NMM), to act as both a catalyst and an acid scavenger.[2][9]
-
Activation: In the presence of NMM, the carboxylic acid attacks the electron-deficient triazine ring, displacing one of the chloride ions to form a highly reactive triazinyl active ester.
-
Coupling: The incoming amine then attacks the carbonyl of this active ester, forming the desired amide bond. The displaced triazine moiety is converted into a water-soluble byproduct.
This pathway is generally very fast and clean. Because the activation does not proceed through an O-acylisourea intermediate, the formation of N-acylurea is not a concern, and the potential for racemization is reported to be inherently low.[2][10]
Performance Comparison: A Data-Driven Analysis
| Feature | Carbodiimides (DCC/DIC) | Dichloro-diphenyl-triazine | Causality & Field Insights |
| Reaction Yield | Good to Excellent | Good to Excellent | Both classes of reagents are highly effective activators. Yields are often substrate-dependent, but both are capable of producing high yields. Triazines are noted for being particularly efficient.[2] |
| Racemization | Moderate to High risk without additives. Low with HOBt/Oxyma.[4][11] | Inherently Low | Carbodiimides can form an oxazolone intermediate, a key pathway for racemization.[5] Additives are essential to suppress this. Triazines form an active ester directly, largely avoiding this pathway.[10] |
| Reaction Speed | Variable; often requires 1-12 hours at RT.[9] | Rapid; often complete in 1-2 hours.[9] | The formation of the triazinyl active ester is very fast, leading to rapid overall coupling times. |
| Byproduct Profile | DCC: Dicyclohexylurea (DCU), insoluble in most organic solvents.[12] DIC: Diisopropylurea (DIU), soluble in many organic solvents.[10] | Phenyl-hydroxytriazine derivatives; generally water-soluble. | This is a critical workflow differentiator. DCU precipitation complicates purification, requiring filtration which may not remove all traces. DIU and triazine byproducts are removed by standard aqueous or solvent washes. |
| Handling | DCC: Low-melting waxy solid.[12] DIC: Liquid, easy to dispense. | Solid | Liquid reagents like DIC are often preferred for ease of handling and dosing, especially in automated synthesis. |
| Safety | DCC is a potent sensitizer and known allergen.[12] | Requires standard handling for chlorinated organic compounds. | The allergenic properties of DCC are a significant drawback, requiring stringent handling protocols. |
Detailed Experimental Protocols
The following protocols are self-validating systems, providing a robust starting point for your experiments.
Protocol 1: General Procedure for DCC/HOBt Mediated Coupling
This protocol is a classic approach for minimizing racemization and side reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction and minimize side reactions.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.
-
Amine Addition: After stirring for 15-20 minutes at 0 °C, add the amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Filter the reaction mixture through a sintered glass funnel or celite pad to remove the precipitated DCU.[12] b. Wash the filter cake with a small amount of DCM. c. Combine the filtrates and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography as required.
Protocol 2: General Procedure for Dichloro-diphenyl-triazine Mediated Coupling
This protocol leverages the rapid kinetics and simplified workup associated with triazine reagents.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 eq)
-
2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF.
-
Base Addition: Add NMM (2.0 eq) to the solution. Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the triazinyl active ester.
-
Coupling: In a separate flask, dissolve the amine (1.0 eq) in anhydrous THF and add the final equivalent of NMM (1.0 eq). Add this amine solution to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.
-
Workup: a. Remove the solvent under reduced pressure. b. Redissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic solution sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. The triazine byproducts are typically removed during these aqueous washes. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Conclusion & Recommendations
Both carbodiimides and dichloro-diphenyl-triazine are potent coupling agents, but their practical profiles make them suitable for different applications.
-
Carbodiimides (DCC/DIC):
-
Choose DIC over DCC for most applications, especially in solid-phase or larger-scale synthesis, to avoid the significant purification challenges posed by the insoluble DCU byproduct.[2][10]
-
Always use an additive (HOBt or, preferably, the safer and highly effective OxymaPure) to maximize yield and, most critically, to suppress racemization.[4]
-
DCC remains a cost-effective option for routine, small-scale solution-phase synthesis where its limitations are well-managed.[12]
-
-
Dichloro-diphenyl-triazine:
-
This reagent class is an excellent choice when low racemization, rapid reaction times, and a simple workup are paramount.
-
The water-solubility of its byproducts makes it particularly attractive for syntheses where purification is a known bottleneck.
-
It represents a powerful, if less common, alternative to carbodiimides and the more expensive phosphonium/uronium salt reagents (e.g., HBTU, HATU).
-
Ultimately, the optimal choice depends on the specific substrates, scale, and priorities of your project. For sensitive substrates prone to racemization or projects where purification efficiency is key, dichloro-diphenyl-triazine and its analogues present a compelling and highly effective alternative to the traditional carbodiimide workflow.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Comparing Carbodiimides: Why DIC is Preferred in Modern Synthesis. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). DIC for Peptide Synthesis: Advantages and Procurement Strategies. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
National Toxicology Program. Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0). [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Miyata, T., et al. (2007). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Chemical Communications. [Link]
-
National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
Wikipedia. N,N′-Dicyclohexylcarbodiimide. [Link]
-
Slideshare. (2018). DCC. [Link]
-
Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. file.globalso.com [file.globalso.com]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical HPLC Method Development for Purity Assessment of Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Triazine compounds, a versatile class of nitrogen-containing heterocycles, are integral to numerous therapeutic agents. Their synthesis, however, can introduce a spectrum of impurities, including starting materials, by-products, and degradation products. Consequently, the development of robust, selective, and sensitive analytical methods for purity assessment is a critical regulatory and scientific necessity.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of triazine compounds. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provide a systematic workflow for developing a validated, fit-for-purpose HPLC method. Furthermore, this guide will objectively compare HPLC with alternative analytical techniques, offering a comprehensive perspective to aid in the selection of the most appropriate methodology for your specific analytical challenge.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment in the pharmaceutical industry. Its wide applicability to a vast range of compounds, coupled with its high resolving power and sensitivity, makes it an indispensable tool. For triazine compounds, which are often non-volatile and thermally labile, HPLC is particularly well-suited. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation employed for these molecules.
The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (e.g., octadecylsilyl- or C18-bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The retention of a compound is primarily governed by its hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.
A Systematic Approach to HPLC Method Development for Triazine Compounds
A successful HPLC method is not the result of chance but of a systematic and logical development process. The following workflow outlines the key stages and the scientific rationale behind each decision.
Caption: A systematic workflow for HPLC method development for triazine compounds.
Part 1: Understanding the Analyte - The Importance of Physicochemical Properties
The success of any chromatographic separation is rooted in the physicochemical properties of the analyte. For triazine compounds, two key parameters dictate their behavior in RP-HPLC:
-
pKa (Ionization Constant): Many therapeutic triazines contain basic nitrogen atoms, making them ionizable. The pKa value indicates the pH at which the compound is 50% ionized. In RP-HPLC, the ionized form of a basic compound is more polar and will have significantly less retention than its neutral form. Therefore, controlling the mobile phase pH is crucial for achieving reproducible retention times and optimal peak shapes. A general rule of thumb is to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form predominates, leading to sharp, symmetrical peaks.[1][2]
-
logP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity (hydrophobicity). A higher logP indicates greater non-polar character and, consequently, stronger retention in RP-HPLC.[3] Understanding the logP of your target triazine and its potential impurities provides a predictive tool for their elution order and helps in selecting the appropriate starting mobile phase composition.
Part 2: Strategic Selection of Chromatographic Conditions
The choice of the stationary phase is a critical determinant of selectivity. While the C18 (octadecyl) bonded phase is the workhorse of RP-HPLC, alternative chemistries can offer unique selectivities for triazine compounds, which often possess aromatic rings.
| Stationary Phase | Principle of Interaction | Best Suited For |
| C18 (Octadecyl) | Primarily hydrophobic (van der Waals) interactions. | General purpose, separation based on hydrophobicity. A good starting point for most triazines. |
| Phenyl-Hexyl | Hydrophobic interactions plus π-π interactions with the phenyl rings. | Triazines with aromatic functionalities, offering alternative selectivity to C18, especially for structurally similar compounds with differing aromaticity.[4] |
| Porous Graphitic Carbon (PGC) | Separation based on the polarizability and molecular shape of the analyte. | Highly polar triazines and for separating structurally related isomers that are difficult to resolve on silica-based phases.[5] |
| Cyano (CN) | Moderate hydrophobicity and dipole-dipole interactions. | Can be used in both reversed-phase and normal-phase modes, offering unique selectivity for polar triazines. |
Expert Insight: For a novel triazine compound with unknown impurity profiles, starting with a C18 column is a pragmatic approach due to its versatility. However, if process-related impurities are expected to be structurally similar to the API but differ in their electronic properties (e.g., presence of additional aromatic rings), a Phenyl-Hexyl column should be screened in parallel to exploit potential π-π interactions for enhanced resolution.
The mobile phase composition, particularly the type and proportion of the organic modifier and the pH of the aqueous component, is the most powerful tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.
-
Acetonitrile typically offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is generally considered a stronger eluent than methanol for many compounds.
-
Methanol can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.
-
-
Mobile Phase pH: As discussed, for basic triazine compounds, controlling the pH is critical.
-
Low pH (e.g., 2-4): Using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) will ensure that basic triazines are fully protonated (ionized). This can lead to reduced retention but often improves peak shape by minimizing secondary interactions with residual silanols on the silica surface.[6]
-
High pH (e.g., 8-10): Using a buffer like ammonium bicarbonate or specialized hybrid-silica columns stable at high pH can be employed to keep basic triazines in their neutral, more retained form. This can be advantageous for increasing the retention of more polar triazines.
-
Experimental Protocol: Initial Method Scouting
-
Analyte Preparation: Prepare a stock solution of the triazine API at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a working concentration of about 0.1 mg/mL with the initial mobile phase.
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a generic scouting gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of the API and any impurities. Most triazines have a strong absorbance around 220-260 nm.[7]
-
Injection Volume: 10 µL.
This initial run will provide crucial information about the retention of the main peak and the presence of any impurities, guiding further optimization.
Part 3: Method Optimization and Validation
Following the initial scouting, the method is refined to achieve the desired separation in an appropriate runtime. This may involve adjusting the gradient slope, switching to an isocratic elution if the sample is simple, or fine-tuning the mobile phase pH.
Once a satisfactory separation is achieved, the method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R2) to ensure it is fit for its intended purpose.[8][9]
Key Validation Parameters for a Purity Method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in placebo and spiked samples. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 5% for impurity quantification. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. RSD at this concentration should meet the precision criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and temperature are slightly varied. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is not the only option for purity assessment. The choice of technique should be based on the specific analytical needs, the nature of the impurities, and available instrumentation.
Caption: Comparison of analytical techniques for triazine purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages for Triazines: Excellent for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials. The mass spectrometric detector provides high specificity and sensitivity.[10]
-
Limitations: Not suitable for non-volatile or thermally labile triazines and their degradation products. Many triazines require derivatization to increase their volatility, which adds a step to the sample preparation and can introduce variability.[11]
-
Verdict: A complementary technique to HPLC, ideal for a comprehensive impurity profile that includes volatile species. Not a replacement for HPLC for the analysis of the API and its non-volatile impurities.
Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow capillary filled with an electrolyte.
-
Advantages for Triazines: Offers extremely high separation efficiency (theoretical plates) and very fast analysis times. It requires minimal sample and solvent consumption.[1][12] It is particularly powerful for separating charged species and chiral compounds.
-
Limitations: Generally has lower concentration sensitivity compared to HPLC with UV detection. The reproducibility of migration times can be more challenging to control than HPLC retention times. Best suited for charged analytes, so pH of the background electrolyte is critical.
-
Verdict: A powerful alternative for specific challenges, such as the separation of closely related charged impurities or enantiomers of chiral triazines, where HPLC may fall short.
Supercritical Fluid Chromatography (SFC)
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is a hybrid of gas and liquid chromatography.
-
Advantages for Triazines: Offers very fast separations due to the low viscosity and high diffusivity of the mobile phase. It is considered a "green" technique due to the significant reduction in organic solvent consumption.[13] SFC can provide different selectivity compared to RP-HPLC, making it a valuable orthogonal technique.
-
Limitations: Historically, it has been less suitable for very polar compounds, although modern SFC systems with polar co-solvents and specialized stationary phases have expanded its applicability.[14] The initial instrumentation cost can be higher than for standard HPLC systems.
-
Verdict: A rapidly growing technique that serves as an excellent high-throughput and environmentally friendly alternative or orthogonal method to HPLC, particularly for chiral separations and for compounds with moderate polarity.
Performance Comparison Summary
| Feature | HPLC/UHPLC | GC-MS | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Applicability to Triazines | Excellent (Broad Range) | Limited (Volatiles/Derivatization) | Good (Especially for Charged/Chiral) | Good (Especially for Chiral/Moderately Polar) |
| Resolution | High to Very High | Very High | Extremely High | High |
| Analysis Speed | Moderate to Fast | Fast | Very Fast | Very Fast |
| Sensitivity (Concentration) | Good to Excellent | Excellent | Moderate | Good |
| Solvent Consumption | High | Low | Very Low | Very Low (Organic) |
| Primary Application | Routine Purity, Assay | Volatile Impurities, Residual Solvents | Charged/Chiral Impurities, High-Efficiency Separations | High-Throughput Screening, Chiral Separations, Green Chemistry |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of triazine compounds, HPLC, particularly RP-HPLC, stands as the primary, most versatile, and robust analytical technique. A systematic method development approach, grounded in the physicochemical properties of the triazine molecule and guided by a logical screening and optimization process, is paramount to achieving a reliable and reproducible method.
However, a truly comprehensive understanding of a compound's impurity profile often necessitates an orthogonal approach. Techniques like GC-MS are invaluable for characterizing volatile impurities, while CE and SFC offer unique selectivities and advantages in speed and sustainability. The modern pharmaceutical scientist should not view these techniques in isolation but as a complementary toolkit. By understanding the principles, strengths, and limitations of each, and by applying them strategically, one can build a comprehensive and scientifically sound purity assessment strategy that ensures the quality and safety of triazine-based medicines.
References
-
Pozzebon, S., Queiroz, M. E. C., & Jardim, I. C. S. F. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]
-
Stalikas, C. D., & Konidari, C. N. (2001). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Journal of Separation Science, 24(10-11), 859-864. [Link]
-
El-Sheikh, A. A., & Al-Degs, Y. S. (2014). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 44(3), 233-247. [Link]
-
Wang, Y., et al. (2024). Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC. Food Chemistry, 455, 142430. [Link]
-
De Sario, F., et al. (2023). Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. Toxins, 15(11), 633. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Kamal, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1). [Link]
-
Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
Hemmer, S., et al. (2021). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics, 17(5), 48. [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(3), 155-160. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Perisic-Janjic, N. U., et al. (2020). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 25(18), 4241. [Link]
-
Patsnap. (2023). HPLC vs CE Efficiency: Assessing Sample Purity Reach. [Link]
-
Desmet, G., & Verzele, M. (2017). Quantitative performances of UHPSFC and UHPLC: A comparative study. Journal of Pharmaceutical and Biomedical Analysis, 145, 449-456. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Devils. (n.d.). Analytical Method Validation Report for Levocetirizine Dihydrochloride Tablets. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [https://www.waters.com/webassets/cms/library/docs/720002 preparative_optimizations_app_note.pdf]([Link] preparative_optimizations_app_note.pdf)
-
Kumar, P., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 36(11), e5470. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Lemasson, E., et al. (2016). Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. Journal of Chromatography A, 1459, 147-157. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
de Souza, S. V. C., & Borges, K. B. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(9), 1284-1295. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
El-Beqqali, A., & Kettrup, A. (2000). Mobile phase optimization for the separation of some herbicide samples using HPLC. Fresenius' journal of analytical chemistry, 366(5), 450-454. [Link]
-
West, C. (2013). How Good is SFC for Polar Analytes?. Chromatography Today, 6(2), 22-25. [Link]
-
Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
SIM GmbH. (2015). Infinitely better SFC performance. [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
-
Waters Corporation. (n.d.). Combined Use of GC TOF MS and UPLC-QTof MS for Investigative Analysis of Honeybee Poisoning. [Link]
-
Djaković-Sekulić, T., et al. (2005). Study of quantitative structure—retention relationships for s -triazine derivatives in different RP HPTLC systems. Journal of planar chromatography--modern TLC, 18(103), 212-216. [Link]
-
Adv. Biores. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]
-
Kumar, A., et al. (2023). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599. [Link]
-
Djaković-Sekulić, T., et al. (2005). Study of quantitative structure-retention relationships for s-triazine derivatives in different RP HPTLC systems. Journal of Planar Chromatography-Modern TLC, 18(103), 212-216. [Link]
-
Yılmaz, H., et al. (2023). Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. Molecules, 28(20), 7101. [Link]
-
Talluri, M. V. N. K., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 5(29), 22884-22895. [Link]
-
Talluri, M. V. N. K., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 5(29), 22884-22895. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. mastelf.com [mastelf.com]
- 9. rroij.com [rroij.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 14. agilent.com [agilent.com]
A Comparative Guide to Dichloro-Triazine-Based Reagents for the Coupling of Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids—such as α,α-disubstituted or N-methylated residues—presents a significant synthetic hurdle. The inherent bulk of these building blocks can drastically slow down reaction kinetics and lead to incomplete couplings, demanding robust and highly efficient activation methods. This guide provides an in-depth technical comparison of triazine-based coupling reagents, with a focus on the efficacy of dichlorotriazine derivatives, against other common alternatives for overcoming these challenging peptide bond formations.
While the specific compound 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is not widely documented as a mainstream peptide coupling reagent, this guide will focus on the well-characterized and highly effective class of dichlorotriazine and chlorodimethoxytriazine reagents, such as 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and its stable morpholinium salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). These reagents exemplify the utility of the triazine core in activating carboxylic acids for even the most demanding couplings.
The Fundamental Challenge: Steric Hindrance in Peptide Synthesis
The formation of a peptide bond requires the nucleophilic attack of an amine group on an activated carboxylic acid. Sterically hindered amino acids, like Valine, Isoleucine, and particularly α,α-disubstituted residues such as α-aminoisobutyric acid (Aib), present a formidable physical barrier to this process.[1] The bulky side chains obstruct the approach of the reacting moieties, impeding the formation of the tetrahedral intermediate necessary for amide bond formation. As a peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the problem.[1]
This steric congestion not only leads to low coupling yields but also increases the risk of side reactions. The longer reaction times and higher temperatures often required can promote racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[2][3]
Caption: Steric hindrance from bulky residues impeding peptide bond formation.
Mechanism of Action: The Triazine Advantage
Triazine-based coupling reagents function by converting the carboxylic acid of the N-protected amino acid into a highly reactive acyloxy-triazine active ester. This process is typically mediated by a tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[3][4]
The mechanism for CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) serves as an excellent model:
-
Activation: The carboxylate, formed by the reaction of the Fmoc-amino acid with NMM, attacks the electron-deficient carbon of the triazine ring, displacing the chloride leaving group.
-
Active Ester Formation: This results in the formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This active ester is highly susceptible to nucleophilic attack.
-
Coupling: The incoming amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.
A key advantage of this class of reagents is that the resulting byproduct and its salts are highly water-soluble, which greatly simplifies purification during workup procedures in solution-phase synthesis and ensures easy removal during washing steps in solid-phase synthesis.[4]
Caption: General mechanism of triazine-mediated amide bond formation.
Performance Comparison: Triazine Reagents vs. Alternatives
The choice of coupling reagent is a critical decision based on the difficulty of the sequence, cost considerations, and desired purity. Triazine derivatives offer a compelling balance of performance and economy.
| Reagent Class | Examples | Reactivity for Hindered AA | Racemization Risk | Key Advantages | Key Disadvantages |
| Triazines | DMT-MM, CDMT | High[3][5] | Low[3][4] | Low cost, stable, water-soluble byproducts, fast kinetics (2-5 min).[4] | May require a base for activation. |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High[1][6] | Low (with HOAt/Oxyma)[7][8] | Gold standard for difficult couplings, very fast.[1] | Higher cost, potential for guanidinylation side reaction.[6][9] |
| Phosphonium | PyBOP, PyAOP | Very High[3][10] | Low[11] | No guanidinylation byproduct, excellent for N-methylated AA.[3][10] | Higher cost, carcinogenic HMPA byproduct with original BOP reagent.[3][11] |
| Carbodiimides | DIC/Oxyma, EDC | Moderate[10][12] | Moderate to High[8][10] | Low cost, widely available. | Often insufficient for very hindered couplings, can cause dehydration of Asn/Gln.[10] |
Expert Insights:
-
For Routine but Challenging Couplings: Triazine reagents like DMT-MM are an excellent first choice. Their performance is often comparable to PyBOP for many sequences but at a fraction of the cost, and the simplified workup is a significant practical benefit.[4][13]
-
For Extremely Hindered Systems (e.g., Aib-Aib): While triazines are effective, uronium salts like HATU are generally considered the most powerful reagents.[1][5] The 7-azabenzotriazole (OAt) ester formed by HATU is exceptionally reactive, partly due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[14]
-
Minimizing Racemization: For fragment coupling or with amino acids highly prone to racemization (like Cys, His), additives like OxymaPure are crucial.[7][8] Reagents that incorporate these additives, such as COMU, or phosphonium salts are often preferred in these sensitive applications.[7]
Experimental Protocols & Workflows
Adherence to a robust, validated protocol is essential for success. The following are representative step-by-step methodologies for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling with DMT-MM on Pre-loaded Wang Resin
This protocol is optimized for manual SPPS and assumes a starting resin loading of 0.5 mmol/g.
-
Resin Preparation: Swell the Fmoc-amino acid-Wang resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 20% piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 times) to ensure complete removal of piperidine. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.[4]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add this solution to the drained resin.
-
Add DMT-MM (3 equivalents) and DIPEA (6 equivalents) to the resin suspension.[4]
-
Agitate the mixture at room temperature. The coupling is typically rapid, often completing within 5-10 minutes for standard amino acids and 30-60 minutes for hindered ones.[4]
-
-
Monitoring and Washing: Monitor the reaction for the disappearance of free amines (negative Kaiser test). Once complete, drain the reaction solution and wash the resin with DMF (3 times) and then Dichloromethane (DCM) (3 times).
-
Cycle Repetition: Proceed to the next deprotection step (Step 2) for the subsequent amino acid in the sequence.
Protocol 2: Comparative Coupling with HATU
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Pre-activation & Coupling:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before it is introduced to the resin, preventing the competing guanidinylation side reaction where HATU can cap the free amine on the peptide chain.[9]
-
Add the activated solution to the resin and agitate at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow Step 5 from Protocol 1.
SPPS Workflow Diagram
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis.
Conclusion and Recommendations
For the synthesis of peptides containing hindered amino acids, 2,4-dichloro-1,3,5-triazine derivatives like DMT-MM represent a highly effective, economical, and versatile class of coupling reagents.[4] Their performance is characterized by high yields, low levels of racemization, and rapid reaction kinetics. The significant operational advantage of their water-soluble byproducts simplifies purification and makes them an attractive alternative to more expensive phosphonium and uronium salts for many applications.
Recommendations:
-
For cost-sensitive, large-scale, or routine synthesis involving moderately hindered residues: Dichloro-triazine derivatives are a compelling first choice, offering an optimal balance of cost and efficacy.[13]
-
For the most extreme steric challenges or sequences prone to aggregation: Premium uronium/aminium reagents like HATU remain the tools of choice due to their superior reactivity.[1][6]
-
For peptide fragments or racemization-sensitive residues: Phosphonium reagents like PyBOP or modern Oxyma-based reagents like COMU should be strongly considered to ensure maximal optical purity.[7][10]
Ultimately, the selection of a coupling reagent is a strategic decision. By understanding the mechanisms, advantages, and limitations of each class, researchers can optimize their synthetic strategies to produce complex peptides with high yield and purity.
References
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Spencer, J. R., et al. (1998). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 63(23), 8448-8454. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kasperowicz-Frankowska, K., et al. (2014). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. Acta Poloniae Pharmaceutica, 71(6), 994-1003. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Liu, K., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(9), 3223-3228. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazine-based coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
-
Siddiqui, H. L., et al. (2010). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2010(2), M667. [Link]
-
El-Faham, A., et al. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 15(12), 9403-9413. [Link]
-
Jastrzabek, K., et al. (2013). Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis. Chemistry & Biodiversity, 10(5), 952-61. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Proper Disposal of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
A Foreword from the Senior Application Scientist: In modern drug discovery and chemical research, our responsibilities extend far beyond the synthesis of novel compounds. The safe handling and disposal of every chemical we use are paramount to ensuring the safety of our colleagues, the integrity of our research, and the protection of our environment. Chlorinated triazines, such as 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, are highly reactive and useful synthons, but their reactivity also necessitates a rigorous and informed approach to their disposal. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, grounded in scientific principles and regulatory compliance.
Section 1: Hazard Assessment & Characterization
Before any handling or disposal can be considered, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound with a distinct hazard profile.
The primary hazards associated with this compound are acute toxicity and severe irritant properties.[1] Ingestion is harmful, and contact can cause significant skin irritation and serious eye damage. Additionally, inhalation of dust may lead to respiratory irritation.[1] Environmentally, halogenated triazines are noted for their potential toxicity to aquatic life with long-lasting effects, making containment and prevention of release into waterways a critical priority.[2][3][4]
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage / irritation.[1][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: the chosen equipment directly mitigates the risks of acute toxicity and severe irritation.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene. This is the primary barrier against skin contact, which can cause significant irritation.[6]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[6] Due to the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during any operation with a risk of splashing or dust generation.
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[2][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used. Contaminated clothing must be removed immediately and washed before reuse.[2][5]
Section 3: Waste Segregation & Containment
Proper segregation is the cornerstone of a safe and compliant laboratory waste management program. As a chlorinated organic compound, this compound must never be mixed with non-halogenated waste streams.[7][8]
Causality of Segregation: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Incineration, the preferred disposal method for many halogenated compounds, requires specialized scrubbers to handle the acidic gases (e.g., hydrogen chloride) produced during combustion.[2][9] Cross-contamination can render a large volume of non-halogenated waste subject to these more stringent and expensive disposal protocols.
Containment Protocol:
-
Select an Appropriate Container: Use a chemically compatible, sealable container clearly labeled for "Halogenated Organic Waste."[8] The container must be in good condition with a secure, threaded cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including the full chemical name "this compound."[8] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[2]
Section 4: Disposal Pathways - A Decision-Making Framework
The appropriate disposal pathway depends on the quantity and form of the waste. The overarching principle is to ensure the final disposition is handled by a licensed and approved waste disposal facility.[5]
Pathway 1: Direct Disposal of Solid Waste (Preferred Method)
This is the standard procedure for disposing of unadulterated product, reaction residues, and heavily contaminated materials (e.g., filter paper, weighing boats).
Protocol:
-
Carefully place the solid waste into the designated and pre-labeled "Halogenated Organic Waste" container.
-
Minimize dust generation during transfer by working within a chemical fume hood.
-
Once the container is full (up to 90% capacity to prevent overfilling), ensure the cap is securely tightened.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.
Pathway 2: Decontamination of Glassware and Management of Minor Spills
For residual amounts of the compound contaminating glassware or for minor spills, a chemical deactivation step can be employed prior to final cleaning and disposal. Dichlorotriazines are susceptible to hydrolysis, particularly under alkaline conditions, which replaces the reactive chlorine atoms with hydroxyl groups.[10][11] This reduces the reactivity hazard of the compound, though the resulting solution is still considered hazardous waste.
Decontamination Protocol for Glassware:
-
Under a fume hood, rinse the contaminated glassware with a small amount of a water-miscible solvent (e.g., acetone, ethanol) to dissolve the residue.
-
Pour the solvent rinse into the designated "Halogenated Organic Waste" container.
-
Prepare a 5% aqueous solution of sodium carbonate.
-
Rinse the glassware with the sodium carbonate solution, allowing for a contact time of at least one hour to facilitate hydrolysis.
-
Dispose of the sodium carbonate rinse solution as hazardous waste into the same halogenated waste stream.
-
The glassware can now be cleaned using standard laboratory procedures.
The following diagram illustrates the decision-making process for proper disposal.
Sources
- 1. 2272-40-4 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine AKSci AMTH256 [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. uakron.edu [uakron.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
Comprehensive Safety and Handling Guide for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Anticipated Hazard Profile: A Proactive Assessment
The structure of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, featuring a chlorinated triazine core and aromatic amine substituents, suggests several potential hazards. The analogous compound, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, is classified with multiple hazard statements, which we will extrapolate as the minimum expected hazard profile for the diphenyl derivative.[3][4]
Expected Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[3]
-
Eye Damage: Likely to cause serious eye irritation or damage.[3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]
The causality behind these hazards lies in the reactive nature of the dichloro-s-triazine ring. The chlorine atoms are good leaving groups, making the molecule susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular disruption and toxicity.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Scenario | Eyes/Face Protection | Skin/Body Protection | Respiratory Protection |
| Handling Stock Containers & Weighing (Solid) | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and full-length pants with closed-toe shoes. | A NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particles.[5] |
| Preparing Solutions & Transfers | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves, a chemical-resistant lab coat, and consideration for a chemical-resistant apron. | Work must be conducted within a certified chemical fume hood. |
| Running Reactions & Workup | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves and a chemical-resistant lab coat. | All manipulations must be performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant suit or coveralls, heavy-duty nitrile or butyl rubber gloves, and chemical-resistant boots. | A NIOSH-approved respirator with cartridges for organic vapors and particulates.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, procedural workflow is critical for ensuring safety. This protocol is designed to be a self-validating system, where each step reinforces a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), appropriate PPE, and waste disposal bags must be available in the immediate vicinity.[7]
PPE Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Clothing: Begin by putting on your lab coat over your personal clothing.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required (e.g., for handling the solid outside of a fume hood), perform a fit check and put on your N95 respirator.
-
Eye Protection: Put on your chemical splash goggles. If a higher risk of splashing exists, add a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately.
-
Lab Coat: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior is contained.
-
Eye Protection: Remove your goggles or face shield from the back to the front.
-
Respirator: If worn, remove your respirator.
-
Inner Gloves: Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
As an organochlorine compound, this compound and all materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams.[8]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Disposal Workflow
All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations. The primary method for the destruction of organochlorine compounds is high-temperature incineration at a licensed facility.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 97-140). (1997). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. (n.d.). LookChem. Retrieved from [Link]
-
Safe Handling of Organochlorine Pesticides on Farms. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
4,6-dichloro-1,3,5-triazin-2-amine. (n.d.). ChemBK. Retrieved from [Link]
-
Organochlorine Pesticides Waste Management Plan. (1999). National Environment Protection Council. Retrieved from [Link]
-
Disposal of wastes containing persistent organic pollutants. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Cas 2272-40-4,4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | lookchem [lookchem.com]
- 3. 2272-40-4 | 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine - AiFChem [aifchem.com]
- 4. (4,6-Dichloro-[1,3,5]triazin-2-yl)-phenyl-amine [sigmaaldrich.com]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. dcceew.gov.au [dcceew.gov.au]
- 8. 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
